Thp-peg12-thp
Description
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Properties
Molecular Formula |
C34H66O15 |
|---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C34H66O15/c1-3-7-46-33(5-1)48-31-29-44-27-25-42-23-21-40-19-17-38-15-13-36-11-9-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-32-49-34-6-2-4-8-47-34/h33-34H,1-32H2 |
InChI Key |
PPXWVHXHHPVTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Origin of Product |
United States |
Foundational & Exploratory
Thp-peg12-thp: A Technical Guide to a Bifunctional Linker in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of molecular biology and drug development, the precise linkage of molecules is paramount. Bifunctional linkers are crucial tools that enable the conjugation of two different molecular entities, thereby creating novel constructs with tailored properties. Among these, polyethylene glycol (PEG) linkers have gained prominence due to their hydrophilicity, biocompatibility, and ability to enhance the pharmacokinetic profiles of conjugated molecules. This technical guide provides an in-depth overview of Thp-peg12-thp, a homobifunctional PEG linker with tetrahydropyranyl (THP) protected hydroxyl groups at both termini.
This compound consists of a central core of twelve repeating ethylene glycol units, lending it significant hydrophilicity and flexibility. The terminal hydroxyl groups are protected by acid-labile THP groups. This protection strategy allows for the stable storage and handling of the linker. The THP groups can be selectively removed under mild acidic conditions to reveal the terminal hydroxyl groups, which can then be activated for conjugation to a variety of biomolecules, including proteins, peptides, and small molecules. This controlled deprotection and subsequent functionalization make this compound a versatile tool in the construction of complex bioconjugates.
Core Applications and Physicochemical Properties
This compound serves as a valuable spacer and linker in various molecular biology applications, primarily in the field of bioconjugation and drug delivery. Its key function is to connect two molecules of interest, thereby imparting favorable physicochemical properties to the resulting conjugate.
| Property/Application | Description | Quantitative Data/Remarks |
| Molecular Structure | A linear polymer of 12 ethylene glycol units with terminal hydroxyl groups protected by tetrahydropyranyl (THP) ethers. | Chemical Formula: C38H74O16 (approx.)Molecular Weight: 795 g/mol (approx.) |
| Solubility | High solubility in aqueous solutions and many organic solvents due to the hydrophilic nature of the PEG chain.[1][2][3][4] | Improves the solubility of hydrophobic molecules upon conjugation.[1] |
| Biocompatibility | PEG is well-known for its low toxicity and minimal immunogenicity. | Reduces the immunogenic response to conjugated biomolecules. |
| Pharmacokinetics | Increases the hydrodynamic volume of the conjugated molecule, leading to reduced renal clearance and a longer in vivo half-life. | Can significantly extend the circulation time of therapeutic proteins and peptides. |
| Bioconjugation | Acts as a flexible spacer arm to link two molecular entities, such as in the formation of antibody-drug conjugates (ADCs) or PROTACs. | The length of the PEG12 chain provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity. |
| Drug Delivery | Used in the formulation of nanoparticle-based drug delivery systems to improve stability and circulation time. | PEGylation of nanoparticles can shield them from the immune system, reducing opsonization and phagocytosis. |
| Controlled Release | The THP ether linkage is stable under neutral and basic conditions but can be cleaved under acidic conditions, offering a potential mechanism for pH-sensitive release. | Deprotection is typically achieved with mild acids like acetic acid or pyridinium p-toluenesulfonate (PPTS). |
Experimental Protocols
Protocol 1: Synthesis of this compound (Protection of Polyethylene Glycol)
This protocol describes a general method for the protection of the terminal hydroxyl groups of polyethylene glycol with 3,4-dihydro-2H-pyran (DHP) to form the THP ether.
Materials:
-
Polyethylene glycol (PEG) with a molecular weight corresponding to 12 ethylene glycol units (HO-PEG12-OH)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or another acid catalyst (e.g., p-toluenesulfonic acid)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Methodology:
-
Dissolve HO-PEG12-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of PPTS to the solution.
-
Add an excess of DHP (typically 2.5-3 equivalents per hydroxyl group) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Protocol 2: Deprotection of this compound to Yield HO-PEG12-OH
This protocol outlines the removal of the THP protecting groups to regenerate the terminal hydroxyl groups of the PEG linker.
Materials:
-
This compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Rotary evaporator
-
Lyophilizer (optional)
Methodology:
-
Dissolve this compound in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 v/v/v ratio).
-
Stir the solution at room temperature. The deprotection is typically complete within a few hours. Monitor the reaction by TLC or LC-MS.
-
Once the deprotection is complete, remove the solvents under reduced pressure using a rotary evaporator. Co-evaporation with water can help remove residual acetic acid.
-
The resulting HO-PEG12-OH can be used directly or further purified if necessary. For long-term storage, the product can be lyophilized.
Protocol 3: General Bioconjugation using a Heterobifunctional PEG Linker
This protocol provides a general workflow for conjugating two different molecules (e.g., a protein and a small molecule drug) using a heterobifunctional PEG linker derived from HO-PEG12-OH. This requires sequential activation of the terminal hydroxyl groups.
Materials:
-
HO-PEG12-OH (deprotected linker)
-
Molecule A (e.g., a protein with an available amine group)
-
Molecule B (e.g., a small molecule drug with a thiol group)
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent for hydroxyl groups
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Maleimide functionalizing reagent (e.g., N-(γ-Maleimidobutyryloxy)succinimide ester, GMBS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
Methodology:
Step 1: Activation of one terminus of HO-PEG12-OH
-
Dissolve HO-PEG12-OH in anhydrous DMF.
-
Add an activating agent such as DSC and a base like DIPEA to activate one of the hydroxyl groups to an NHS ester. Careful control of stoichiometry (e.g., using a slight excess of PEG to DSC) can favor mono-activation.
-
Purify the mono-activated HO-PEG12-NHS ester intermediate.
Step 2: Conjugation to Molecule A (Protein)
-
Dissolve Molecule A in PBS at a suitable concentration.
-
Add the purified HO-PEG12-NHS ester to the protein solution. The NHS ester will react with primary amines (e.g., lysine residues) on the protein surface.
-
Incubate the reaction mixture at room temperature or 4°C for a specified time.
-
Purify the resulting Protein-PEG12-OH conjugate using SEC to remove unreacted PEG linker and protein.
Step 3: Functionalization of the second terminus
-
Dissolve the purified Protein-PEG12-OH in a suitable buffer.
-
React the terminal hydroxyl group with a maleimide functionalizing reagent like GMBS to introduce a thiol-reactive maleimide group.
-
Purify the Protein-PEG12-maleimide conjugate by SEC.
Step 4: Conjugation to Molecule B (Small Molecule Drug)
-
Dissolve the thiol-containing Molecule B in a compatible solvent (e.g., DMSO).
-
Add the solution of Molecule B to the purified Protein-PEG12-maleimide. The maleimide group will react specifically with the thiol group of Molecule B.
-
Incubate the reaction mixture to allow for complete conjugation.
-
Purify the final Protein-PEG12-Drug conjugate using SEC to remove any unreacted components.
Visualizations
Caption: Chemical structure of this compound.
Caption: Workflow for protection and deprotection of the PEG12 linker.
Caption: Signaling pathway for Antibody-Drug Conjugate (ADC) formation.
References
The Role and Mechanism of THP-PEG12-THP Linkers in PROTAC-Mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. This technical guide provides an in-depth examination of the mechanism of action of PROTACs incorporating a THP-PEG12-THP linker, a flexible polyethylene glycol (PEG)-based linker. We will explore the structural role of this linker in facilitating the formation of a productive ternary complex, detail the subsequent biochemical cascade leading to protein degradation, and provide comprehensive experimental protocols for the characterization of such PROTACs.
Introduction to PROTAC Technology
PROTACs are innovative chemical entities designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] Unlike traditional small-molecule inhibitors that block a protein's function, PROTACs lead to the complete removal of the target protein.[3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[2][4] This tripartite structure enables the PROTAC to act as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
The this compound Linker: Structure and Function
The this compound linker is a PEG-based linker. The "PEG12" component signifies a 12-unit polyethylene glycol chain, which imparts significant flexibility and hydrophilicity to the PROTAC molecule. The tetrahydropyran (THP) groups at each end serve as stable protecting groups for hydroxyl functionalities during synthesis and can be readily deprotected to allow for conjugation to the target- and E3 ligase-binding ligands.
The length and flexibility of the PEG12 chain are critical for allowing the PROTAC to adopt a conformation that facilitates the optimal orientation of the POI and E3 ligase for efficient ternary complex formation. This adaptability can help to overcome potential steric hindrances and promote favorable protein-protein interactions between the target and the ligase.
Mechanism of Action of a this compound-Containing PROTAC
The mechanism of action of a PROTAC utilizing a this compound linker can be dissected into several key steps, forming a catalytic cycle where one PROTAC molecule can mediate the degradation of multiple target protein molecules.
Ternary Complex Formation
The process begins with the PROTAC binding to both the POI and an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN), to form a ternary complex. The this compound linker spans the distance between the two proteins, and its flexibility allows for the necessary conformational adjustments to achieve a stable and productive complex. The stability of this ternary complex is a crucial determinant of the PROTAC's degradation efficiency.
References
A Technical Guide to the Strategic Imperative of PEG Linkers in Targeted Protein Degradation
Audience: Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1][3] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.
This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
The Multifaceted Role of PEG Linkers in PROTAC Design
The linker is a pivotal component that shapes a PROTAC's overall performance. Its length, composition, flexibility, and attachment points can all influence the formation and stability of the ternary complex, cellular permeability, pharmacokinetics, and ultimately, the degradation efficiency of the molecule. PEG linkers, composed of repeating ethylene glycol units, offer a powerful and versatile tool to modulate these properties.
-
Optimizing Ternary Complex Formation: The primary function of the linker is to bridge the POI and an E3 ubiquitin ligase, facilitating the formation of a stable and productive ternary complex. The length and flexibility of the PEG linker are paramount. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, a linker that is excessively long can result in an unstable, overly flexible ternary complex, leading to inefficient ubiquitination due to a higher entropic penalty upon binding. Therefore, an optimal linker length, often determined empirically, is crucial for maximizing degradation potency.
-
Enhancing Solubility and Physicochemical Properties: A significant challenge in PROTAC development is their frequent violation of traditional drug-likeness rules (like Lipinski's "Rule of Five") due to their high molecular weight, which often leads to poor aqueous solubility. The incorporation of hydrophilic PEG chains is a well-established strategy to increase the water solubility of PROTACs, enhancing their compatibility with physiological environments. The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving the overall solubility of the molecule.
-
Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity from PEGylation can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. Compared to more rigid alkyl counterparts, flexible PEG linkers are more likely to adopt folded conformations. This "chameleonic" behavior can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, a delicate balance is required, as excessive PEGylation can lead to decreased cellular uptake.
-
Mitigating the "Hook Effect": The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This occurs because high concentrations favor the formation of binary complexes (POI-PROTAC or E3-PROTAC) over the productive ternary complex (POI-PROTAC-E3), thus inhibiting degradation. Linker design is critical for mitigating this effect. An optimized linker that promotes stable and cooperative ternary complex formation can reduce the prevalence of inactive binary complexes, thereby widening the therapeutic window of the PROTAC.
Signaling Pathways and Experimental Logic
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway, the dynamics of the ternary complex, and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
References
An In-Depth Technical Guide to the Core Principles of PROTAC Design Featuring Thp-peg12-thp
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2] Upon entering the cell, the PROTAC forms a ternary complex with the POI and an E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage another target protein, acting in a catalytic manner.[2]
The linker is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties. This guide focuses on the design principles of PROTACs incorporating a specific polyethylene glycol (PEG) linker, Thp-peg12-thp, and provides a comprehensive overview of the experimental protocols required for their evaluation.
The Role of the Linker in PROTAC Design: A Focus on this compound
The linker is not a passive spacer but an active contributor to the PROTAC's biological activity. Its length, composition, and attachment points are critical for optimizing the formation and stability of the ternary complex.
2.1. Polyethylene Glycol (PEG) Linkers
PEG linkers are frequently used in PROTAC design due to their favorable physicochemical properties. They are composed of repeating ethylene glycol units, which impart hydrophilicity and flexibility. The benefits of using PEG linkers include:
-
Enhanced Solubility: The hydrophilic nature of PEG can improve the solubility of often lipophilic PROTAC molecules.
-
Improved Cell Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt a conformation that masks its polar surface area, potentially aiding in cell membrane traversal.
-
Optimized Ternary Complex Formation: The length of the PEG linker is crucial for achieving the correct orientation of the POI and E3 ligase within the ternary complex to facilitate efficient ubiquitination.
2.2. The this compound Linker
The "this compound" linker is a bifunctional PEG linker. Its name indicates a central core of 12 polyethylene glycol units, with each end capped by a tetrahydropyranyl (THP) group. The THP group is a common protecting group for alcohols in organic synthesis. This suggests that the this compound linker is a synthetic intermediate used in the construction of a PROTAC. In the final PROTAC molecule, the THP groups would be removed to allow for the covalent attachment of the POI and E3 ligase ligands.
Chemical Structure of a Related THP-Protected PEG Linker (THP-PEG4):
Note: A specific image for this compound was not available in the search results, so a representative structure of a shorter THP-protected PEG linker is shown for illustrative purposes.
The synthesis of a PROTAC using a Thp-protected linker would involve the deprotection of the terminal hydroxyl groups to enable their conjugation to the respective ligands.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC involves the hijacking of the cellular ubiquitin-proteasome pathway.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
While specific quantitative data for PROTACs utilizing the this compound linker is not publicly available, the following tables present representative data for PROTACs with varying PEG linker lengths targeting different proteins to illustrate the impact of linker length on degradation efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 12 | >1000 | <20 |
| PROTAC-2 | 16 | 100 | 80 |
| PROTAC-3 | 20 | 500 | 60 |
Data is illustrative and based on general trends observed in PROTAC development.
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| TBK1-PROTAC-1 | 7-atom alkyl/ether | >1000 | No degradation |
| TBK1-PROTAC-2 | 12-atom alkyl/ether | 300 | 70 |
| TBK1-PROTAC-3 | 21-atom alkyl/ether | 3 | 96 |
| TBK1-PROTAC-4 | 29-atom alkyl/ether | 292 | 76 |
Data is illustrative and based on general trends observed in PROTAC development.
Experimental Protocols
The following are detailed methodologies for key experiments in the evaluation of PROTACs.
5.1. PROTAC Synthesis using a THP-protected PEG Linker
This protocol outlines a general strategy for synthesizing a PROTAC using a THP-protected bifunctional PEG linker.
Workflow for PROTAC Synthesis:
Caption: General workflow for PROTAC synthesis.
Protocol:
-
Selective Deprotection: Selectively remove one of the THP protecting groups from the this compound linker under acidic conditions to reveal a free hydroxyl group.
-
First Coupling Reaction: Couple the mono-deprotected PEG linker to the POI ligand using a suitable coupling chemistry (e.g., amide bond formation, ether synthesis).
-
Second Deprotection: Remove the remaining THP protecting group from the other end of the PEG linker.
-
Second Coupling Reaction: Couple the E3 ligase ligand to the newly revealed free hydroxyl group.
-
Purification: Purify the final PROTAC molecule using techniques such as high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
5.2. Western Blot for PROTAC-Induced Protein Degradation
Western blotting is a standard technique to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
5.3. Ternary Complex Formation Assay
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used.
Workflow for SPR-based Ternary Complex Assay:
Caption: SPR experimental workflow.
Protocol (SPR):
-
Immobilization: Immobilize the purified E3 ligase onto the surface of an SPR sensor chip.
-
Binary Interactions:
-
Inject the purified POI over the chip to measure its binary interaction with the E3 ligase.
-
Inject the PROTAC over the chip to measure its binary interaction with the E3 ligase.
-
-
Ternary Complex Formation: Inject a mixture of the POI and the PROTAC over the E3 ligase-coated chip.
-
Data Analysis: Analyze the resulting sensorgrams to determine the binding affinities (Kd) for the binary and ternary complexes and calculate the cooperativity factor (α).
Conclusion
The design of effective PROTACs is a multifactorial process where the linker plays a pivotal role. PEG linkers, such as the this compound derivative, offer a versatile platform for optimizing PROTAC properties. While specific data for PROTACs incorporating the this compound linker are not yet in the public domain, the principles and experimental protocols outlined in this guide provide a robust framework for the rational design and evaluation of novel protein degraders. A systematic approach to linker design and a thorough experimental evaluation are essential for advancing this promising therapeutic modality.
References
An In-depth Technical Guide to Tetrahydropyranyl (THP) Protecting Groups in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in the multifaceted landscape of organic synthesis. Its popularity stems from its ease of introduction, general stability under a range of non-acidic conditions, and straightforward removal, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] This guide provides a comprehensive overview of the core principles and practical applications of THP protecting groups.
Core Concepts
The THP protecting group transforms a nucleophilic alcohol into a THP ether, which is an acetal.[3][4] This transformation is achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions.[5] The resulting THP ether is stable to a variety of reagents, including strong bases, organometallics, hydrides, and acylating and alkylating agents. However, it is readily cleaved under mild acidic conditions to regenerate the parent alcohol.
One of the notable characteristics of the THP group is the creation of a new stereocenter at the anomeric carbon upon reaction with an alcohol. If the alcohol substrate is already chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and spectroscopic analysis.
Stability Profile
The stability of THP ethers is highly dependent on the pH of the reaction medium. They are generally stable in neutral and basic environments but are labile to acidic conditions.
| Condition | Stability | Reference |
| Strongly Basic (e.g., organometallics, metal hydrides) | Stable | |
| Neutral | Stable | |
| Mildly Acidic (e.g., pH 4-6) | Labile | |
| Strongly Acidic (e.g., pH < 1) | Very Labile |
Experimental Protocols
Detailed methodologies for the protection of alcohols as THP ethers and their subsequent deprotection are crucial for successful implementation in a synthetic strategy.
Protection of an Alcohol with Dihydropyran
This procedure outlines a general method for the formation of a THP ether using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the alcohol in dichloromethane, add 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of a THP Ether
This protocol describes a common method for the cleavage of a THP ether using acidic hydrolysis.
Materials:
-
THP-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
Procedure:
-
Dissolve the THP-protected alcohol in a mixture of tetrahydrofuran, acetic acid, and water (e.g., 3:1:1 ratio).
-
Stir the reaction at room temperature or warm gently to 40-50 °C to accelerate the reaction, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
A milder, neutral deprotection method involves heating the THP ether with lithium chloride in a mixture of water and dimethyl sulfoxide (DMSO).
Quantitative Data on Protection and Deprotection Reactions
The efficiency of THP protection and deprotection can vary depending on the substrate and the specific reaction conditions employed. The following tables summarize representative yields from the literature.
Table 1: Yields for the Protection of Various Alcohols as THP Ethers
| Alcohol Substrate | Catalyst | Solvent | Yield (%) | Reference |
| Benzyl alcohol | H₁₄[NaP₅W₃₀O₁₁₀] | CH₂Cl₂ | 98 | |
| 1-Octanol | H₁₄[NaP₅W₃₀O₁₁₀] | CH₂Cl₂ | 95 | |
| Cyclohexanol | H₁₄[NaP₅W₃₀O₁₁₀] | CH₂Cl₂ | 96 | |
| Phenol | H₁₄[NaP₅W₃₀O₁₁₀] | Toluene | 90 |
Table 2: Yields for the Deprotection of Various THP Ethers
| THP Ether Substrate | Reagent/Catalyst | Solvent | Yield (%) | Reference |
| Benzyl THP ether | H₁₄[NaP₅W₃₀O₁₁₀] | Methanol | 97 | |
| 1-Octyl THP ether | H₁₄[NaP₅W₃₀O₁₁₀] | Methanol | 94 | |
| Cyclohexyl THP ether | H₁₄[NaP₅W₃₀O₁₁₀] | Methanol | 95 | |
| Phenyl THP ether | H₁₄[NaP₅W₃₀O₁₁₀] | Methanol | 90 | |
| Various THP Ethers | LiCl/H₂O | DMSO | 85-95 |
Visualizing the Chemistry of THP Protecting Groups
Reaction Mechanisms and Workflow
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and the overall workflow associated with the use of THP protecting groups.
References
The Strategic Application of Thp-peg12-thp in the Synthesis of Dimeric Tumor-Targeting Conjugates for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of highly specific and potent anticancer therapeutics has led to the exploration of multivalent targeting strategies. Dimerization of tumor-homing peptides and other targeting ligands has emerged as a promising approach to enhance binding affinity, selectivity, and overall efficacy. Central to the construction of these dimeric conjugates is the choice of a suitable linker. This technical guide elucidates the role and application of a specific homobifunctional linker, Thp-peg12-thp, in the synthesis of dimeric agents for cancer research. While direct literature on "this compound" in a biological context is sparse, its chemical structure—a polyethylene glycol (PEG) core with 12 repeating units, capped at both ends with tetrahydropyranyl (THP) protecting groups—suggests a strategic application in the precise and controlled synthesis of symmetrical dimeric conjugates.
Core Concepts: The Building Blocks of a Dimeric Targeting Strategy
The "this compound" linker is a composite molecule, and understanding its individual components is key to appreciating its utility in cancer research, particularly in the realm of targeted drug delivery.
Tetrahydropyranyl (THP) as a Protecting Group:
In organic synthesis, a protecting group is a chemical moiety that is temporarily attached to a reactive functional group to prevent it from participating in a chemical reaction. The THP group is a common protecting group for alcohols, thiols, and amines.[1][2][3][4] It is typically introduced by reacting the functional group with dihydropyran (DHP) under acidic conditions.[5] The THP group is stable to a wide range of reaction conditions, including strongly basic conditions, organometallic reagents, and hydrides. Critically for its application in bioconjugation, it can be removed (deprotected) under mild acidic conditions to regenerate the original functional group.
Polyethylene Glycol (PEG) as a Linker:
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and water-soluble polymer. In drug delivery, PEG chains are frequently used as linkers to connect a targeting moiety (like a peptide) to a payload (like a cytotoxic drug). The inclusion of a PEG linker can improve the pharmacokinetic properties of the conjugate, such as increasing its solubility and circulation half-life, and reducing its clearance by the kidneys. A PEG12 linker, specifically, denotes a chain with 12 ethylene glycol units, providing a defined and flexible spacer between the conjugated molecules.
The Rationale for Dimerization in Cancer Targeting:
Many receptors that are overexpressed on the surface of cancer cells, such as integrins, can be targeted by specific peptides. Dimerizing these peptides can lead to a significant increase in binding affinity (avidity) for the target receptor. This is because the two peptide moieties can bind simultaneously to two adjacent receptor binding sites, resulting in a much stronger interaction than that of a single peptide. This enhanced affinity can translate to improved tumor targeting and retention of the conjugate, leading to greater therapeutic efficacy or imaging signal.
Quantitative Analysis: Monomeric vs. Dimeric RGD Peptides for Integrin Targeting
A prominent example of the benefits of dimerization is seen with RGD (Arginine-Glycine-Aspartic acid) peptides, which target αvβ3 integrins that are often overexpressed on tumor cells and angiogenic blood vessels. The following table summarizes quantitative data comparing monomeric and dimeric RGD peptides.
| Parameter | Monomeric RGD Peptide | Dimeric RGD Peptide | Fold Improvement (Dimer vs. Monomer) | Reference |
| Binding Affinity (IC50, nM) | 23.2 ± 17.2 | 1.2 ± 0.5 | ~19.3 | |
| Tumor Uptake (%ID/g at 4h) | 2.93 ± 0.08 | 4.12 ± 0.42 | ~1.4 | |
| Binding Potential (BpND) | 2.75 ± 0.48 | 5.87 ± 0.31 | ~2.1 |
%ID/g: Percentage of injected dose per gram of tissue. BpND: Binding potential, a measure of receptor density and affinity.
Experimental Protocols: Synthesis of a Dimeric RGD Peptide Conjugate using a this compound Linker
This section outlines a detailed, albeit hypothetical, experimental protocol for the synthesis of a dimeric RGD peptide conjugate. This protocol is a composite based on established chemical principles and published methodologies for peptide-PEG conjugation and THP deprotection.
Objective: To synthesize a dimeric c(RGDfK) peptide conjugate using a homobifunctional PEG12 linker, where the reactive hydroxyl groups of the linker are initially protected by THP groups.
Materials:
-
Thp-O-(CH2CH2O)12-Thp (this compound linker)
-
c(RGDfK) peptide (with a free amine on the lysine side chain)
-
p-Toluenesulfonic acid monohydrate (TsOH·H2O)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
2-Propanol
-
Diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Protocol:
Step 1: Deprotection of the this compound Linker
-
Dissolve this compound (1 equivalent) in a minimal amount of 2-propanol.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonic acid monohydrate (2.5 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected diol, HO-(CH2CH2O)12-H.
-
Purify the diol by column chromatography.
Step 2: Activation of the Deprotected PEG12 Linker
-
Dissolve the purified diol (1 equivalent) and N,N'-Disuccinimidyl carbonate (DSC) (2.5 equivalents) in anhydrous acetonitrile.
-
Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the formation of the activated linker, DSC-O-(CH2CH2O)12-O-DSC, by TLC or LC-MS.
-
Remove the solvent under reduced pressure. The crude activated linker can be used in the next step without further purification.
Step 3: Conjugation of the Activated Linker with c(RGDfK) Peptide
-
Dissolve the c(RGDfK) peptide (2.2 equivalents) in anhydrous DMF.
-
Add DIPEA (4 equivalents) to the peptide solution.
-
Add the crude activated linker from Step 2, dissolved in a minimal amount of anhydrous DMF, to the peptide solution dropwise.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by RP-HPLC.
-
Once the reaction is complete, precipitate the crude dimeric peptide conjugate by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether.
Step 4: Purification and Characterization of the Dimeric Conjugate
-
Purify the crude dimeric conjugate by preparative RP-HPLC.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure dimeric c(RGDfK)-PEG12-c(RGDfK) conjugate.
-
Characterize the final product by analytical RP-HPLC to confirm purity and by mass spectrometry to confirm the molecular weight.
Visualizing the Concepts: Signaling Pathways and Workflows
Integrin Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of an RGD-containing ligand to αvβ3 integrin, a key target in cancer therapy.
Caption: Dimeric RGD conjugate binding to integrin αvβ3 activates downstream signaling pathways promoting cancer cell proliferation, migration, and angiogenesis.
Synthetic Workflow for Dimeric Peptide Conjugate
The following diagram outlines the experimental workflow for the synthesis of the dimeric RGD peptide conjugate.
Caption: A four-step synthetic workflow for the preparation of a dimeric peptide conjugate using a THP-protected PEG linker.
Logical Relationship: Dimerization and Enhanced Tumor Targeting
The following diagram illustrates the logical relationship between dimerization and the enhancement of tumor targeting.
Caption: The dimerization of targeting ligands leads to increased binding avidity, resulting in improved tumor targeting and enhanced therapeutic or diagnostic outcomes.
Conclusion
The homobifunctional linker "this compound" represents a valuable, though not yet widely documented, tool for the synthesis of dimeric conjugates in cancer research. Its structure, featuring a flexible PEG12 spacer and acid-labile THP protecting groups, allows for the precise and controlled assembly of symmetrical dimeric molecules. The application of such linkers to create dimeric tumor-homing peptides, like the RGD peptides discussed, exemplifies a rational design strategy to enhance the avidity and in vivo performance of targeted therapeutics. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the knowledge to leverage such chemical tools in the development of next-generation cancer therapies with improved specificity and potency.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to THP-PEG12-THP for Inducing Protein Knockdown
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This guide provides a comprehensive technical overview of a conceptual homodimeric protein degrader, termed THP-PEG12-THP, designed to induce the knockdown of specific target proteins. We will delve into the core technology, molecular architecture, and the critical experimental protocols required for the characterization and validation of such molecules. This document serves as a foundational resource for researchers and professionals engaged in the discovery and development of novel protein-degrading therapeutics.
Core Technology: PROTAC-Mediated Protein Knockdown
The foundational technology for a molecule like this compound is the Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] A PROTAC molecule typically consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4]
The mechanism of action involves the PROTAC molecule acting as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively knocking down the protein level in the cell. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.
Molecular Architecture of a Conceptual this compound
The name "this compound" suggests a specific molecular architecture with the following components:
-
THP Ligand: In the context of PROTACs, "THP" could plausibly refer to a ligand containing a Tetrahydropyran (THP) moiety. The THP ring is a common structural motif in medicinal chemistry. The "THP" component would be responsible for binding to a specific protein target. The repetition of "THP" indicates a homodimeric structure, meaning two identical THP-containing ligands are present. This design could be advantageous for targeting proteins that exist as homodimers, potentially leading to higher avidity and selectivity.
-
PEG12 Linker: This refers to a polyethylene glycol (PEG) linker composed of 12 repeating ethylene glycol units. The linker is a critical component of a PROTAC, as its length and composition determine the spatial orientation of the POI and E3 ligase in the ternary complex. PEG linkers are often used to improve solubility and pharmacokinetic properties.
The homodimeric nature of this compound suggests a mechanism where the molecule could induce or stabilize the homodimerization of the target protein, which might be a prerequisite for its recognition by the E3 ligase and subsequent degradation.
Quantitative Data Presentation
Clear and concise presentation of quantitative data is crucial for evaluating the efficacy of a protein knockdown agent. The following tables provide templates for summarizing key experimental results.
Table 1: In Vitro Protein Knockdown Efficacy
| Cell Line | This compound Conc. (nM) | % Protein Knockdown (at 24h) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| Cell Line A | 1 | 25 ± 4 | 50 | 95 ± 3 |
| 10 | 60 ± 7 | |||
| 100 | 92 ± 5 | |||
| 1000 | 95 ± 3 | |||
| Cell Line B | 1 | 15 ± 3 | 85 | 90 ± 4 |
| 10 | 45 ± 6 | |||
| 100 | 88 ± 5 | |||
| 1000 | 90 ± 4 |
Data are presented as mean ± standard deviation (n=3). DC50 is the concentration for 50% degradation. Dmax is the maximal degradation.
Table 2: Target Engagement and Ternary Complex Formation
| Assay | Parameter | Value |
|---|---|---|
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) at 1 µM | + 4.2 ± 0.5 |
| Co-Immunoprecipitation | Ternary Complex Formation | Detected |
| Surface Plasmon Resonance (SPR) | Binding Affinity to Target (KD, nM) | 25 |
| Binding Affinity to E3 Ligase (KD, nM) | 150 | |
| Ternary Complex Cooperativity (α) | 5 |
ΔTm represents the change in melting temperature of the target protein upon compound binding.
Experimental Protocols
Detailed and robust experimental protocols are essential for the validation of a novel protein knockdown agent. Below are representative methodologies for key characterization assays.
General Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C and 5% CO2.
Western Blot for Protein Knockdown Assessment
This protocol is for determining the level of the target protein following treatment with the degrader.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensities to determine the percentage of protein knockdown relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the degrader binds to its target protein within the cell.
-
Cell Treatment: Treat a suspension of cells (e.g., 2 x 10^6 cells/mL) with this compound or vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blot as described in section 4.2. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Co-Immunoprecipitation for Ternary Complex Detection
This assay verifies the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or the target protein) overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the proteins from the beads using sample buffer and boiling. Analyze the eluate by Western blot for the presence of the target protein and the E3 ligase.
In Vitro Ubiquitination Assay
This assay directly measures the ability of the degrader to induce ubiquitination of the target protein.
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, ubiquitin, ATP, and the purified target protein in a reaction buffer.
-
Initiate Reaction: Add this compound or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination and Analysis: Stop the reaction by adding Laemmli sample buffer. Analyze the reaction products by Western blot using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein should be visible in the presence of an effective degrader.
References
The Crucial Role of PEG Linkers in Bifunctional Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bifunctional degraders, particularly Proteolysis Targeting Chimeras (PROTACs), has ushered in a new era of therapeutic possibilities by enabling the targeted destruction of disease-causing proteins. These innovative molecules are comprised of two active domains—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][2] This linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing its solubility, permeability, and ability to induce the formation of a productive ternary complex for protein degradation.[3] Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence for their unique ability to favorably modulate the physicochemical properties of PROTACs.[3][4] This technical guide provides an in-depth exploration of bifunctional degraders employing PEG linkers, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in this dynamic field.
Core Principles of PEG Linkers in PROTAC Design
Bifunctional degraders are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. A typical PROTAC consists of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
PEG linkers, composed of repeating ethylene glycol units, offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone can significantly improve the aqueous solubility of often large and lipophilic PROTAC molecules, which is a common challenge in their development. The ether oxygens in the PEG chain can act as hydrogen bond acceptors, improving interaction with aqueous environments.
-
Modulated Cell Permeability: While increased hydrophilicity can sometimes impede passive diffusion across cell membranes, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cellular uptake. However, the relationship between PEG linker length and permeability is complex and requires careful optimization.
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving the correct orientation and proximity between the POI and the E3 ligase within the ternary complex, which is essential for efficient ubiquitination. The use of PEG linkers allows for systematic variation of linker length to find the optimal distance for a given POI-E3 ligase pair.
Quantitative Data on PEG-Linked Bifunctional Degraders
The efficacy of a bifunctional degrader is typically quantified by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achievable. The following tables summarize reported data for representative PROTACs, including those with PEG linkers, to facilitate comparison.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type (if specified) | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-110 | Androgen Receptor (AR) | VHL | Not specified | VCaP | 1 | >95 | |
| Compound 68 | EGFR L858R | VHL | Not specified | HCC-827 | 5.0 | Not Reported | |
| Compound 69 | EGFR L858R | CRBN | Not specified | HCC-827 | 11 | Not Reported | |
| MZ1 | BRD4 | VHL | PEG | HeLa | ~10 | ~90 | |
| dBET1 | BRD4 | CRBN | PEG | MV4;11 | ~5 | >95 | |
| PROTAC 96 | SMARCA2/4 | VHL | PEG | MV-4-11 | 300/250 | 65/70 |
Note: This table presents a selection of publicly available data and is not exhaustive. The specific length and composition of PEG linkers can vary significantly and are often optimized for each PROTAC.
Signaling Pathways and Experimental Workflows
The mechanism of action of bifunctional degraders involves hijacking the ubiquitin-proteasome pathway. The following diagrams illustrate the key signaling events and a general workflow for evaluating these molecules.
Caption: Mechanism of action of a PEG-linked bifunctional degrader.
Caption: General experimental workflow for determining DC50 and Dmax.
Experimental Protocols
Accurate determination of DC50 and Dmax is critical for evaluating the potency and efficacy of novel bifunctional degraders. The following are detailed protocols for these key experiments.
Protocol 1: DC50 and Dmax Determination by Western Blotting
This method allows for the visualization and quantification of the target protein.
Materials:
-
Target-expressing cell line (e.g., MV-4-11 for FLT3)
-
Cell culture medium and supplements
-
Bifunctional degrader stock solution (in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a housekeeping protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the bifunctional degrader in culture medium. A typical concentration range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the cells with the degrader for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for the housekeeping protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the housekeeping protein using densitometry software.
-
Normalize the POI band intensity to the corresponding housekeeping protein band intensity.
-
Calculate the percentage of remaining POI relative to the vehicle control for each concentration.
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: DC50 and Dmax Determination by In-Cell ELISA (ICE)
This high-throughput method allows for the quantification of intracellular protein levels in a plate-based format.
Materials:
-
Target-expressing cell line
-
96-well plates
-
Bifunctional degrader stock solution (in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H2O2 in PBS)
-
Blocking buffer
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the bifunctional degrader as described in Protocol 1.
-
Cell Fixation and Permeabilization:
-
After treatment, remove the medium and fix the cells with fixation solution.
-
Wash the cells with PBS and then add quenching solution.
-
Wash again and then add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunodetection:
-
Block the cells with blocking buffer.
-
Incubate with the primary antibody against the POI.
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
-
Signal Development and Measurement:
-
Wash the cells and add the substrate solution.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without primary antibody).
-
Normalize the absorbance values to a cell staining dye or a housekeeping protein to account for cell number variations.
-
Calculate the percentage of remaining POI relative to the vehicle control.
-
Plot the data and determine the DC50 and Dmax values as described for the Western blot protocol.
-
Conclusion
Bifunctional degraders utilizing PEG linkers represent a powerful and versatile therapeutic modality. The inherent properties of PEG linkers, such as their hydrophilicity and tunable length, provide a valuable tool for optimizing the solubility, permeability, and degradation efficacy of these novel drug candidates. The rational design of the linker is a critical aspect of PROTAC development, and a thorough understanding of its impact on the molecule's overall performance is paramount. The experimental protocols and data presented in this guide offer a framework for the systematic evaluation and advancement of PEG-linked bifunctional degraders, paving the way for the development of next-generation therapeutics that can target and eliminate previously "undruggable" proteins.
References
The Strategic Role of Thp-peg12-thp in Engineering Targeted Protein Degradation via the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. Central to the design and efficacy of these heterobifunctional molecules is the linker, a component that bridges the target protein binder and the E3 ubiquitin ligase recruiter. This technical guide provides an in-depth exploration of Thp-peg12-thp, a polyethylene glycol (PEG)-based linker, and its pivotal role within the ubiquitin-proteasome system (UPS). While specific experimental data for PROTACs utilizing the this compound linker is not extensively documented in publicly available literature, this guide will extrapolate from the well-established principles of PROTAC technology and the known characteristics of PEGylated linkers to provide a comprehensive technical overview. We will delve into the structural and functional significance of the tetrahydropyran (THP) protecting groups and the 12-unit PEG chain, propose detailed experimental protocols for the synthesis and evaluation of this compound-containing PROTACs, and present illustrative quantitative data and signaling pathway diagrams to guide researchers in this innovative field.
Introduction: The Ubiquitin-Proteasome System and the Rise of PROTACs
The ubiquitin-proteasome system (UPS) is a sophisticated and tightly regulated cellular machinery responsible for the degradation of a vast array of proteins, thereby maintaining protein homeostasis and controlling numerous cellular processes. This pathway involves a sequential cascade of enzymatic reactions mediated by three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase provides substrate specificity, recognizing and binding to target proteins, and facilitating the transfer of ubiquitin from the E2 enzyme to the target. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
PROTACs are engineered molecules that hijack the UPS to induce the degradation of specific proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker that connects these two ligands. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.
The Critical Role of the Linker in PROTAC Design
The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy. The linker's properties influence the formation and stability of the ternary complex, cellular permeability, solubility, and overall pharmacokinetic profile of the PROTAC. PEG linkers, such as this compound, are frequently employed in PROTAC design due to their favorable physicochemical properties.
This compound: A Closer Look
This compound is a bifunctional linker characterized by a 12-unit polyethylene glycol chain flanked by tetrahydropyran protecting groups.
-
Polyethylene Glycol (PEG) Chain: The 12-unit PEG chain imparts several advantageous properties:
-
Hydrophilicity: Enhances the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.
-
Flexibility: Provides the necessary conformational freedom for the two ligands to optimally engage their respective protein targets and facilitate the formation of a productive ternary complex.
-
Biocompatibility: PEGs are generally considered biocompatible and can reduce non-specific binding and immunogenicity.
-
Length: The 12-unit length provides a significant spatial separation between the POI and E3 ligase, which can be optimized for different target-ligase pairs.
-
-
Tetrahydropyran (THP) Protecting Groups: The THP groups are acid-labile protecting groups for alcohols. In the context of this compound, they cap the terminal hydroxyl groups of the PEG chain. This allows for selective deprotection and subsequent conjugation to the POI and E3 ligase ligands during the chemical synthesis of the PROTAC.
Hypothetical Quantitative Data for a this compound-based PROTAC
While specific data for a PROTAC containing the this compound linker is not available, the following tables present illustrative quantitative data that researchers would typically generate to characterize a novel PROTAC. For the purpose of this example, we will consider a hypothetical PROTAC named "PROTAC-X-Thp-peg12-thp," designed to degrade a target protein "Protein-X" by recruiting the VHL E3 ligase.
Table 1: In Vitro Degradation Profile of PROTAC-X-Thp-peg12-thp
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Timepoint (h) |
| Cell Line A | Protein-X | 15 | 95 | 24 |
| Cell Line B | Protein-X | 25 | 92 | 24 |
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Ternary Complex Formation and Binding Affinity
| Component 1 | Component 2 | Binding Affinity (Kd, nM) | Assay Method |
| PROTAC-X-Thp-peg12-thp | Protein-X | 50 | Isothermal Titration Calorimetry (ITC) |
| PROTAC-X-Thp-peg12-thp | VHL E3 Ligase | 120 | Surface Plasmon Resonance (SPR) |
| Protein-X + PROTAC-X-Thp-peg12-thp | VHL E3 Ligase | 30 | SPR |
Detailed Experimental Protocols
The following are detailed, albeit generalized, protocols for the synthesis and evaluation of a PROTAC utilizing the this compound linker.
Synthesis of a this compound-based PROTAC
This protocol outlines a general synthetic route for coupling a POI ligand and an E3 ligase ligand to the this compound linker.
-
Deprotection of one THP group:
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until mono-deprotection is achieved.
-
Purify the mono-protected PEG linker by column chromatography.
-
-
Conjugation to the first ligand (e.g., POI ligand with a carboxylic acid handle):
-
Dissolve the mono-protected PEG linker and the POI ligand in an anhydrous solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., HATU) and a base (e.g., diisopropylethylamine, DIPEA).
-
Stir the reaction at room temperature overnight.
-
Purify the resulting conjugate by column chromatography.
-
-
Deprotection of the second THP group:
-
Subject the purified conjugate to the same deprotection conditions as in step 1.
-
Purify the deprotected intermediate.
-
-
Conjugation to the second ligand (e.g., E3 ligase ligand with a carboxylic acid handle):
-
Repeat the coupling procedure described in step 2 with the second ligand.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate.
-
The next day, treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanism of action of a PROTAC utilizing a this compound linker.
Caption: A typical experimental workflow for the development of a PROTAC.
Conclusion and Future Directions
This compound represents a valuable tool in the expanding arsenal of PROTAC linkers. Its PEG-based structure offers inherent advantages in terms of solubility, flexibility, and biocompatibility, which are crucial for the development of effective protein degraders. While this guide has provided a comprehensive overview based on established principles, the true potential of this compound will be realized through its application in the synthesis and evaluation of novel PROTACs. Future research should focus on systematically exploring the impact of the 12-unit PEG length on ternary complex formation and degradation efficiency for various target and E3 ligase combinations. Furthermore, the development of advanced analytical techniques will be crucial for a more detailed understanding of the conformational dynamics of this compound-containing PROTACs and their interactions within the cellular environment. As our understanding of the nuanced role of linkers continues to grow, molecules like this compound will undoubtedly play a significant part in the design of the next generation of targeted protein degradation therapeutics.
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis: A Beginner's Guide to THP-PEG12-THP-based Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key moieties—a "warhead" that binds to the protein of interest (POI) and an E3 ligase-recruiting ligand—connected by a flexible linker.[2] The linker plays a critical role in the efficacy of the PROTAC by influencing the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[4][5] The THP-PEG12-THP linker, a PEG-based linker with terminal tetrahydropyranyl (THP) protected functional groups, offers a versatile platform for PROTAC synthesis. The THP protecting groups are stable under various reaction conditions but can be readily removed under mild acidic conditions to unveil reactive functionalities for conjugation with the warhead and E3 ligase ligand.
This application note provides a detailed, step-by-step guide for the synthesis of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies, using a this compound linker. The design incorporates a derivative of the BTK inhibitor, ibrutinib, as the warhead and a thalidomide analog to recruit the Cereblon (CRBN) E3 ligase.
Signaling Pathway: Bruton's Tyrosine Kinase (BTK)
BTK is a critical downstream effector of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), leading to a cascade of events that promote B-cell proliferation and survival. Dysregulation of the BTK signaling pathway is implicated in various B-cell cancers.
Caption: BTK Signaling Pathway.
Experimental Workflow
The synthesis and evaluation of the BTK-targeting PROTAC follows a structured workflow, beginning with the synthesis of the linker and culminating in the biological assessment of the final compound.
Caption: PROTAC Synthesis and Evaluation Workflow.
Experimental Protocols
Protocol 1: Synthesis of this compound Linker
This protocol details the synthesis of the THP-protected PEG linker from commercially available 1,35-dihydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane (HO-PEG12-OH).
Materials:
-
HO-PEG12-OH
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of HO-PEG12-OH (1.0 eq) in anhydrous DCM, add DHP (2.5 eq).
-
Add a catalytic amount of PPTS (0.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.
Protocol 2: Synthesis of a Hypothetical BTK-Targeting PROTAC
This protocol describes the sequential deprotection and coupling of the this compound linker with a carboxylic acid-functionalized ibrutinib analog (Warhead-COOH) and a primary amine-functionalized thalidomide analog (E3 Ligand-NH₂).
Step 1: Mono-deprotection of this compound and Coupling with Warhead-COOH
Materials:
-
This compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Warhead-COOH (Ibrutinib analog with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Lithium chloride (LiCl) solution (5%)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetic acid/THF/water (3:1:1 v/v/v).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS for the formation of the mono-deprotected intermediate (HO-PEG12-THP).
-
Once the desired level of mono-deprotection is achieved, neutralize the reaction with saturated NaHCO₃ and extract with DCM. Dry the organic layer and concentrate to obtain the crude mono-protected linker.
-
Dissolve Warhead-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add the crude HO-PEG12-THP (1.1 eq) to the activated warhead solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield Warhead-PEG12-THP.
Step 2: Final Deprotection and Coupling with E3 Ligand-NH₂
Materials:
-
Warhead-PEG12-THP
-
Trifluoroacetic acid (TFA)
-
DCM
-
E3 Ligand-NH₂ (Thalidomide analog with a primary amine)
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve Warhead-PEG12-THP (1.0 eq) in DCM and cool to 0 °C.
-
Add TFA (20% v/v) and stir at room temperature for 1-2 hours until deprotection is complete as monitored by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM, yielding the deprotected intermediate Warhead-PEG12-OH.
-
In a separate flask, dissolve the crude Warhead-PEG12-OH (1.0 eq) and E3 Ligand-NH₂ (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC to obtain the desired BTK-targeting PROTAC.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of the hypothetical BTK-targeting PROTAC.
Table 1: Synthesis Yields and Purity
| Step | Product | Starting Material | Yield (%) | Purity (LC-MS) |
| 1 | This compound | HO-PEG12-OH | 85 | >95% |
| 2 | Warhead-PEG12-THP | This compound | 65 | >95% |
| 3 | Final PROTAC | Warhead-PEG12-THP | 50 | >98% |
Table 2: Biological Activity of BTK-Targeting PROTAC
| Compound | Target | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) |
| BTK-PROTAC-1 | BTK | CRBN | 50 | 90 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Logical Relationship Diagram
The modular nature of PROTACs allows for systematic optimization by exchanging each of the three components.
Caption: Modular composition of a PROTAC.
Conclusion
This application note provides a foundational protocol for the synthesis of a PROTAC utilizing a this compound linker. The modular nature of this synthetic route allows for the adaptation to different warheads and E3 ligase ligands, making it a valuable tool for researchers new to the field of targeted protein degradation. The provided workflows and diagrams offer a clear conceptual framework for the design, synthesis, and evaluation of novel PROTAC molecules.
References
Application Notes and Protocols for the Conjugation of Thp-PEG12-Thp
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) linkers are widely used in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules, such as proteins, peptides, and small drugs.[1][2][3][4] The Thp-PEG12-Thp linker is a bifunctional, monodisperse PEG derivative with 12 ethylene glycol units. The terminal hydroxyl groups are protected by tetrahydropyranyl (Thp) groups, which provides stability during storage and allows for a controlled, stepwise conjugation strategy.[]
These application notes provide a comprehensive, step-by-step guide for the deprotection of the Thp groups and subsequent functionalization of the revealed hydroxyl termini for conjugation to amine- or thiol-containing molecules. The protocols are designed to be adaptable for various research and drug development applications, including the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.
Overall Conjugation Strategy
The use of this compound as a linker to conjugate two different molecules (designated here as Molecule A and Molecule B ) typically follows a sequential, multi-step process. This ensures precise control over the synthesis of the final conjugate.
The general workflow involves:
-
Mono-Deprotection: Selective removal of one Thp protecting group to reveal a single hydroxyl (-OH) group.
-
First Activation & Conjugation: Functionalization of the hydroxyl group to an activated form, followed by conjugation to Molecule A .
-
Second Deprotection: Removal of the remaining Thp group on the other end of the PEG linker.
-
Second Activation & Conjugation: Functionalization of the newly revealed hydroxyl group, followed by conjugation to Molecule B .
-
Purification and Characterization: Purification of the final conjugate and confirmation of its structure and purity.
The following diagram illustrates the logical workflow for creating a heterobifunctional conjugate.
Experimental Protocols
Protocol for Thp Deprotection
The Thp group is an acetal that is stable under basic conditions but is readily cleaved under mild acidic conditions to yield the free alcohol. This protocol describes the complete deprotection of both Thp groups. For mono-deprotection, the reaction time should be carefully monitored and optimized using techniques like Thin Layer Chromatography (TLC) or Mass Spectrometry.
Materials:
-
This compound
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in a 3:1:1 mixture of THF:AcOH:H₂O. A typical concentration is 0.1 M.
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is neutral (~7).
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product (HO-PEG12-OH) by silica gel column chromatography to obtain the pure diol.
Protocol for Activation of Hydroxyl Groups for Amine Conjugation (NHS Ester Formation)
This protocol involves a two-step process: converting the terminal hydroxyl group to a carboxylic acid, and then activating the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, forming stable amide bonds.
Step A: Conversion to Carboxylic Acid
-
Dissolve the deprotected PEG linker (e.g., HO-PEG12-Thp) (1 eq.) in anhydrous DCM.
-
Add succinic anhydride (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Wash the reaction mixture with 0.1 M HCl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid-terminated PEG linker.
Step B: NHS Ester Activation
-
Dissolve the PEG-carboxylic acid (1 eq.) in anhydrous DCM or DMF.
-
Add N-hydroxysuccinimide (NHS) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Stir the mixture at room temperature for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, wash the reaction mixture with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The resulting NHS-activated PEG linker should be used immediately or stored under anhydrous conditions at -20°C.
Protocol for Activation of Hydroxyl Groups for Thiol Conjugation (Maleimide Formation)
This protocol describes the conversion of the hydroxyl group to a maleimide group, which reacts specifically with thiols (sulfhydryl groups) to form a stable thioether bond. This is a multi-step process.
Step A: Conversion of Hydroxyl to Amine
-
Tosylation: Dissolve the deprotected PEG linker (1 eq.) in anhydrous pyridine and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl) (1.5 eq.) portion-wise and stir at 0°C for 2 hours, then at room temperature overnight. Work up by pouring into ice-water and extracting with DCM.
-
Azide Formation: Dissolve the purified tosylated PEG in DMF and add sodium azide (NaN₃) (3 eq.). Heat the reaction to 80°C for 6-12 hours. After cooling, dilute with water and extract with ethyl acetate.
-
Reduction to Amine: Dissolve the PEG-azide in THF/water. Add triphenylphosphine (PPh₃) (1.5 eq.) and stir at 50°C overnight. Concentrate the solvent and purify to obtain the amine-terminated PEG linker.
Step B: Maleimide Functionalization
-
Dissolve the PEG-amine (1 eq.) in anhydrous DCM.
-
Add a maleimide reagent such as N-succinimidyl 3-maleimidopropionate (1.1 eq.) and triethylamine (1.5 eq.).
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction to completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography to yield the maleimide-functionalized PEG linker.
General Conjugation Protocols
Amine Conjugation (using PEG-NHS Ester):
-
Dissolve the amine-containing molecule (Molecule A or B) in a suitable buffer, typically phosphate-buffered saline (PBS) at pH 7.2-8.0.
-
Dissolve the PEG-NHS ester in a water-miscible organic solvent like DMSO or DMF.
-
Add the PEG-NHS ester solution to the molecule solution (a 5-10 fold molar excess of PEG linker is common).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding an amine-containing buffer, such as Tris or glycine.
Thiol Conjugation (using PEG-Maleimide):
-
Dissolve the thiol-containing molecule in a suitable buffer, typically PBS with EDTA at pH 6.5-7.5. (Note: If the thiol is present as a disulfide bond, it must first be reduced using a reagent like DTT or TCEP, followed by removal of the reducing agent).
-
Dissolve the PEG-Maleimide in DMSO or DMF.
-
Add the PEG-Maleimide solution to the molecule solution (a 5-20 fold molar excess is common).
-
Incubate the reaction at room temperature for 2-4 hours.
-
Quench the reaction by adding a free thiol, such as cysteine or β-mercaptoethanol.
Purification and Characterization of Conjugates
Purification of the final conjugate is critical to remove unreacted molecules and excess PEG linker. The choice of method depends on the properties of the conjugate.
-
Size Exclusion Chromatography (SEC): Efficient for separating PEGylated proteins from unreacted protein and smaller molecules.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation often alters the surface charge of a protein, allowing for separation of different PEGylated species (e.g., mono- vs. di-PEGylated).
-
Reverse-Phase HPLC (RP-HPLC): Useful for purifying smaller molecule conjugates and for analytical characterization.
-
Characterization: Final conjugates should be characterized by methods such as SDS-PAGE (for proteins), Mass Spectrometry (to confirm molecular weight), and functional assays (to ensure bioactivity is retained).
Summary of Reaction Conditions
The following table summarizes typical conditions for the key chemical transformations described in the protocols. Researchers should optimize these conditions for their specific molecules of interest.
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Thp Deprotection | Acetic Acid, Water | THF | 20-25 | 2-6 | Monitor closely for mono-deprotection. |
| -OH to -COOH | Succinic Anhydride, DMAP | Anhydrous DCM | 20-25 | 12-16 | Requires an inert atmosphere. |
| -COOH to -NHS Ester | NHS, EDC | Anhydrous DCM/DMF | 20-25 | 4-6 | Use immediately or store under anhydrous conditions. |
| -OH to -OTs | Tosyl Chloride, Pyridine | Anhydrous Pyridine | 0 to 25 | 12-16 | Sensitive to moisture. |
| -OTs to -N₃ | Sodium Azide (NaN₃) | DMF | 80 | 6-12 | Azides are potentially explosive; handle with care. |
| -N₃ to -NH₂ | Triphenylphosphine (PPh₃) | THF / H₂O | 50 | 12-16 | Staudinger reduction. |
| -NH₂ to -Maleimide | Maleimido-propionic acid NHS ester | Anhydrous DCM | 20-25 | 4-8 | Requires a non-nucleophilic base (e.g., TEA). |
References
Application Notes and Protocols for the Deprotection of THP-PEG12-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the acidic deprotection of THP-PEG12-THP, a symmetrically protected polyethylene glycol (PEG) linker, to yield the corresponding PEG-12 diol. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols, and its removal is a crucial step in various bioconjugation and drug delivery applications where a free hydroxyl group is required for subsequent modifications.[1] The protocols provided herein are based on established methods for THP ether cleavage and have been adapted for the specific properties of a PEGylated substrate.
The deprotection of this compound proceeds via an acid-catalyzed hydrolysis of the acetal linkages.[1][2] The reaction is typically carried out under mild acidic conditions to avoid degradation of the PEG backbone. A variety of acidic catalysts can be employed, offering a range of reactivity and selectivity.
Data Presentation
The following table summarizes typical experimental conditions for the deprotection of THP ethers on alcohols. While these conditions have not been specifically reported for this compound, they represent common and effective methods that can be adapted and optimized for this substrate.
| Catalyst/Reagent System | Solvent System | Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Reference(s) |
| Acetic Acid / THF / H₂O (3:1:1 v/v/v) | - | 25 - 45 | 4 - 12 hours | > 90 | [3] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 25 - 55 | 2 - 8 hours | > 90 | [3] |
| p-Toluenesulfonic acid (p-TsOH) monohydrate | Methanol or Ethanol | 0 - 25 | 0.5 - 3 hours | > 95 | |
| 2% Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 hours | > 90 | |
| Amberlyst® 15 ion-exchange resin | Methanol | 25 | 1 - 4 hours | > 95 |
Experimental Protocols
Protocol 1: Deprotection using Acetic Acid
This protocol utilizes a mild and commonly used acidic condition for THP deprotection.
Materials:
-
This compound
-
Acetic Acid (glacial)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve this compound in a 3:1:1 (v/v/v) mixture of acetic acid, THF, and water. A typical concentration is 10-50 mg/mL.
-
Stir the reaction mixture at room temperature (25 °C) or gently heat to 45 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For TLC, use a suitable solvent system (e.g., DCM:Methanol 95:5) and visualize with a permanganate stain. The product, PEG-12 diol, should have a lower Rf value than the starting material.
-
Upon completion, carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude PEG-12 diol.
-
For purification, dissolve the crude product in a minimal amount of DCM and precipitate by adding cold diethyl ether. The purified PEG-12 diol will precipitate out of the solution.
-
Decant the supernatant and dry the product under vacuum.
Protocol 2: Deprotection using Pyridinium p-toluenesulfonate (PPTS)
This protocol employs a milder acidic catalyst, which can be beneficial for sensitive substrates.
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve this compound in ethanol (e.g., 20-100 mg/mL).
-
Add a catalytic amount of PPTS (e.g., 0.1-0.2 equivalents).
-
Stir the reaction at room temperature (25 °C) or heat to 55 °C.
-
Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Once the reaction is complete, quench by adding a saturated sodium bicarbonate solution.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the PEG-12 diol by precipitation from DCM with cold diethyl ether as described in Protocol 1.
Mandatory Visualizations
Caption: Acid-catalyzed deprotection mechanism of a THP ether.
References
Application Note: Analytical Techniques for Characterizing Thp-peg12-thp Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction The conjugation of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1] Molecules such as Thp-peg12-thp, which incorporate a tetrahydropyran (THP) protecting group and a 12-unit PEG linker, are instrumental in this process. The covalent attachment of these linkers to proteins, peptides, or other therapeutic agents can improve solubility, extend circulating half-life, and reduce immunogenicity.[2][3]
However, the PEGylation process often results in a heterogeneous mixture of products, including unreacted starting materials, molecules with varying numbers of attached PEG chains (degree of PEGylation), and positional isomers.[1][4] This heterogeneity, coupled with the inherent polydispersity of many PEG reagents, presents significant analytical challenges. Therefore, robust analytical characterization is a critical quality attribute to ensure the consistency, safety, and efficacy of the final drug product.
This application note provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound conjugates, focusing on chromatographic separation, mass spectrometric analysis, and biophysical assessment.
Overall Analytical Workflow
A multi-faceted analytical approach is required for the comprehensive characterization of PEGylated conjugates. The workflow typically begins with separation techniques to assess purity and isolate different species, followed by mass spectrometry to confirm identity and heterogeneity, and finally, biophysical methods to evaluate structural integrity and solution behavior.
References
Application Note & Protocol: Conjugation of THP-PEG12-THP to an E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.[1][2][3] A PROTAC consists of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][2] The linker is a critical component, influencing the PROTAC's stability, solubility, and ability to form a productive ternary complex between the POI and the E3 ligase.
This document provides a detailed protocol for the attachment of a polyethylene glycol (PEG)-based linker, THP-PEG12-THP, to an E3 ligase ligand. THP-PEG12 is a flexible, hydrophilic linker that can improve the pharmacokinetic properties of the resulting PROTAC. The tetrahydropyranyl (THP) groups are acid-labile protecting groups for the terminal hydroxyl functions of the PEG chain. The protocol will cover the deprotection of the THP group, functionalization of the resulting hydroxyl group, and subsequent conjugation to an E3 ligase ligand bearing a common functional group for attachment.
Pre-Conjugation Considerations
Before beginning the synthesis, it is crucial to consider the following:
-
E3 Ligase Ligand Functional Group: The choice of conjugation chemistry depends on the available functional group on the E3 ligase ligand. Common E3 ligase ligands for PROTAC development include those targeting von Hippel-Lindau (VHL), Cereblon (CRBN), inhibitor of apoptosis proteins (IAP), and mouse double minute 2 homolog (MDM2). These ligands are often functionalized with an amine, carboxylic acid, or a group suitable for click chemistry (e.g., alkyne or azide) at a position that does not disrupt binding to the E3 ligase.
-
Linker Functionalization: The this compound linker has protected hydroxyl groups at both ends. For conjugation, at least one of these hydroxyl groups must be deprotected and converted into a reactive functional group (e.g., a carboxylic acid, amine, or azide) to react with the E3 ligase ligand.
-
Reaction Conditions: The chosen reaction conditions must be compatible with the stability of both the linker and the E3 ligase ligand.
Experimental Protocols
This protocol describes a two-step process:
-
Deprotection and functionalization of this compound to generate a carboxylic acid derivative.
-
Amide coupling of the functionalized linker to an E3 ligase ligand bearing an amine group.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially available |
| Pyridinium p-toluenesulfonate (PPTS) | Reagent | Standard chemical supplier |
| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier |
| Methanol (MeOH) | Anhydrous | Standard chemical supplier |
| Jones Reagent (CrO₃ in H₂SO₄) or Dess-Martin Periodinane | Reagent | Standard chemical supplier |
| Acetone | ACS grade | Standard chemical supplier |
| E3 Ligase Ligand with a primary or secondary amine | As required | Synthesized or purchased |
| N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | Reagent | Standard chemical supplier |
| N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) | Reagent | Standard chemical supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard chemical supplier |
| Diisopropylethylamine (DIPEA) | Reagent | Standard chemical supplier |
| Diethyl ether | ACS grade | Standard chemical supplier |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS grade | Standard chemical supplier |
| Brine (saturated aqueous NaCl) | ACS grade | Standard chemical supplier |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | ACS grade | Standard chemical supplier |
| Thin Layer Chromatography (TLC) plates (silica gel) | Standard chemical supplier | |
| Silica gel for column chromatography | Standard chemical supplier |
Step 1: Deprotection and Oxidation of this compound to a Carboxylic Acid
This step involves the removal of one THP protecting group followed by oxidation of the resulting alcohol to a carboxylic acid.
1.1. Monodeprotection of this compound:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equivalents).
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) for the appearance of the mono-deprotected product and disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-hydroxy, mono-THP protected PEG12 linker.
1.2. Oxidation to Carboxylic Acid:
-
Dissolve the mono-hydroxy, mono-THP protected PEG12 linker (1 equivalent) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid-functionalized linker, THP-PEG12-COOH.
Step 2: Amide Coupling to an Amine-Containing E3 Ligase Ligand
This step describes the formation of an amide bond between the carboxylic acid-functionalized linker and an E3 ligase ligand.
-
Dissolve the THP-PEG12-COOH (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) or HATU (1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
Add the pre-activated linker solution to the E3 ligase ligand solution.
-
Add diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 5% aqueous lithium chloride solution (to remove DMF), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired THP-PEG12-E3 ligase ligand conjugate.
Step 3: Final Deprotection (Optional)
If the other end of the linker needs to be deprotected for subsequent conjugation to a POI ligand, the remaining THP group can be removed under acidic conditions as described in step 1.1.
Characterization of the Conjugate
The final product should be characterized to confirm its identity and purity.
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight | Observed mass should match the calculated mass of the conjugate. |
| ¹H NMR | Confirm structure | Peaks corresponding to both the linker and the E3 ligase ligand should be present, with appropriate shifts indicating covalent attachment. |
| HPLC | Determine purity | A single major peak should be observed, with purity typically >95%. |
Visualizations
Experimental Workflow
Caption: Workflow for attaching this compound to an E3 ligase ligand.
Signaling Pathway Context
Caption: Role of the linker-E3 ligase ligand conjugate in PROTAC action.
Conclusion
This application note provides a general protocol for the conjugation of the this compound linker to an amine-functionalized E3 ligase ligand. The described methods for deprotection, oxidation, and amide coupling are robust and widely used in the synthesis of PROTACs. Researchers should note that reaction conditions, purification methods, and analytical techniques may need to be optimized based on the specific properties of the E3 ligase ligand being used. Careful characterization of the final conjugate is essential to ensure its suitability for subsequent attachment to a POI ligand and for its use in targeted protein degradation studies.
References
Application Notes and Protocols for Thp-peg12-thp in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary strategy in drug discovery, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules.[4][5] These heterobifunctional molecules consist of two ligands connected by a linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
While specific public domain data for "Thp-peg12-thp" is not available, its nomenclature suggests it is a PROTAC-like molecule. It is hypothesized that "Thp" represents a ligand moiety, and "peg12" indicates a 12-unit polyethylene glycol linker. This document provides detailed application notes and protocols for the use of such a molecule in cell-based degradation assays, based on the established principles of PROTAC technology.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The proposed mechanism of action for a PROTAC like this compound involves several key steps:
-
Cellular Entry: The molecule must first penetrate the cell membrane to reach its intracellular targets.
-
Binary Complex Formation: Inside the cell, the PROTAC can bind to either the target protein (POI) or the E3 ligase.
-
Ternary Complex Formation: The crucial step is the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After the POI is degraded, the PROTAC is released and can engage in another cycle of degradation.
Data Presentation
The efficacy of a protein degrader is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). Below are example tables summarizing hypothetical quantitative data for this compound in different cell lines.
Table 1: Degradation Activity of this compound in Various Cell Lines
| Cell Line | Target Protein | Assay Method | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| THP-1 | Target X | Western Blot | 24 | 25 | >90 |
| HEK293 | Target X | In-Cell Western | 24 | 35 | >95 |
| PC-3 | Target X | ELISA | 48 | 50 | 85 |
Table 2: Time-Course of Target X Degradation by this compound (100 nM) in THP-1 Cells
| Treatment Time (h) | Remaining Target X (%) |
| 0 | 100 |
| 2 | 85 |
| 4 | 60 |
| 8 | 30 |
| 16 | 15 |
| 24 | <10 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the cell-based activity of this compound.
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is a standard method to visualize and quantify the degradation of a target protein.
Materials:
-
Cell line of interest (e.g., THP-1, HEK293)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
For suspension cells like THP-1, they can be differentiated into adherent macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) if desired.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range for DC50 determination is 0.1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, place the plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 20 minutes with occasional rocking.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and loading dye.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log concentration of this compound and fit a dose-response curve to determine the DC50 and Dmax.
-
Protocol 2: In-Cell Western™ Assay for Higher Throughput
This method offers a more quantitative and higher-throughput alternative to traditional Western blotting.
Materials:
-
Adherent cells cultured in a 96-well plate
-
This compound
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Primary antibodies (target and normalization/loading control)
-
IRDye®-conjugated secondary antibodies (two different colors)
-
Infrared imaging system (e.g., LI-COR Odyssey®)
Procedure:
-
Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the plate multiple times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
-
Immunostaining:
-
Wash the plate and add blocking buffer for 1.5 hours at room temperature.
-
Incubate with both the target and normalization primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the plate extensively.
-
Incubate with the corresponding IRDye®-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the plate and allow it to dry completely.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both channels.
-
Normalize the target protein signal to the normalization protein signal.
-
Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax.
-
Concluding Remarks
The protocols and guidelines presented here provide a comprehensive framework for evaluating the cell-based degradation activity of a novel PROTAC-like molecule such as this compound. While the specific characteristics of this molecule are not publicly known, the methodologies described are broadly applicable to the field of targeted protein degradation. Careful optimization of experimental conditions, including cell line selection, treatment duration, and compound concentration, will be crucial for obtaining robust and reproducible data. The use of orthogonal assays is also recommended to validate the mechanism of action and rule out off-target effects.
References
- 1. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Degradation and PROTACs [promega.kr]
- 5. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for THP-PEG12-THP Solubility in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "THP-PEG12-THP" is not found in standard chemical catalogs. The following application notes and protocols are based on the inferred structure of a polyethylene glycol chain with 12 repeating units (PEG12) end-capped with tetrahydropyran (THP) groups. This document provides a comprehensive guide for determining the solubility and preparing solutions of novel or custom-synthesized compounds of this nature for in vitro experiments. All protocols should be validated for your specific compound and cell line.
Introduction and Physicochemical Profile
This compound is presumed to be a bifunctional molecule where a hydrophilic PEG12 chain is terminated at both ends by tetrahydropyran rings. Polyethylene glycol (PEG) is a biocompatible polymer known to enhance the aqueous solubility of molecules.[1][2][3] Tetrahydropyran (THP) is a cyclic ether that is soluble in both water and organic solvents, often used in drug formulation.[4] The combination of these moieties suggests that this compound is likely to be soluble in a range of polar solvents.
Predicted Physicochemical Properties:
-
PEG Core: The PEG12 chain provides high hydrophilicity and flexibility.[5]
-
THP End Groups: The THP groups are polar and can participate in hydrogen bonding, contributing to solubility in aqueous and organic solvents.
-
Overall Solubility: The molecule is anticipated to have good solubility in aqueous buffers (like PBS and cell culture media) and polar organic solvents (like DMSO and ethanol).
Data Presentation: Solubility and Solvent Selection
The solubility of a novel compound must be determined empirically. The following tables provide a predicted solubility profile and a recommended workflow for solvent testing.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Predicted Solubility | Notes |
| Water | Aqueous | High | PEG component ensures good water solubility. |
| PBS (Phosphate-Buffered Saline) | Aqueous Buffer | High | Expected to be readily soluble for physiological assays. |
| Cell Culture Medium (e.g., DMEM) | Aqueous, Complex | High | Ideal solvent if sufficient solubility is achieved. |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Very High | A common choice for creating high-concentration stock solutions. |
| Ethanol | Polar Protic | High | A good alternative to DMSO, though sometimes more cytotoxic. |
| Methanol | Polar Protic | High | Useful for analytical purposes, less common for cell culture. |
Table 2: Recommended Solvent Testing Hierarchy for In Vitro Experiments
| Order of Preference | Solvent | Rationale | Max Recommended Final Concentration in Media |
| 1 | Cell Culture Medium | Most biocompatible; avoids solvent-induced artifacts. | N/A |
| 2 | PBS | Physiologically relevant buffer. | N/A |
| 3 | DMSO | Excellent solvating power for a wide range of compounds. | ≤ 0.5% (ideally ≤ 0.1%) |
| 4 | Ethanol | Useful alternative if DMSO is incompatible with the assay. | ≤ 0.5% |
Experimental Protocols
Protocol 1: Determination of Optimal Solvent and Stock Concentration
This protocol outlines a systematic approach to finding a suitable solvent and determining the maximum stock concentration for your novel compound.
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes
-
Solvents: Cell Culture Medium, PBS, DMSO (cell culture grade), Ethanol (molecular biology grade)
-
Vortex mixer
-
Water bath sonicator
-
Incubator (37°C)
Procedure:
-
Initial Test in Culture Medium:
-
Weigh 1-5 mg of this compound into a sterile microcentrifuge tube.
-
Add a small volume of pre-warmed (37°C) cell culture medium to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex the tube for 1-2 minutes.
-
If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes.
-
If still not dissolved, incubate at 37°C for 30-60 minutes with intermittent vortexing.
-
Visually inspect for complete dissolution. If it dissolves, this is your preferred solvent.
-
-
Test in Organic Solvents (if insoluble in aqueous media):
-
Weigh a fresh 1-5 mg of the compound into a new sterile tube.
-
Add a small volume of DMSO to create a high-concentration stock (e.g., 50-100 mg/mL).
-
Vortex and sonicate as needed. Most organic-soluble compounds will dissolve readily in DMSO.
-
Repeat with ethanol if necessary.
-
-
Determination of Maximum Stock Concentration:
-
Once a suitable solvent is found, create a saturated or near-saturated solution.
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully transfer the supernatant to a new tube. This is your maximum concentration stock solution.
-
It is recommended to sterile-filter the stock solution (using a 0.22 µm syringe filter compatible with the solvent) before storage.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thaw an aliquot of your sterile stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of the organic solvent in the medium is non-toxic to the cells (e.g., ≤ 0.1% for DMSO).
-
Mix thoroughly by gentle pipetting before adding to the cells. Always include a "vehicle control" in your experiments, which contains the same final concentration of the solvent as your highest dose treatment.
Visualization of Workflows and Pathways
Caption: Workflow for solubility testing of a novel compound.
Caption: Hypothetical signaling pathway for a novel compound.
References
- 1. PEG–Ursolic Acid Conjugate: Synthesis and In Vitro Release Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. updates.reinste.com [updates.reinste.com]
- 4. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Thp-PEG12-Thp Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]
This document provides detailed application notes and protocols for the purification of PROTACs containing a Thp-PEG12-Thp linker. This specific linker incorporates a polyethylene glycol (PEG) chain of 12 units, which enhances solubility and provides flexibility. The terminal tetrahydropyranyl (Thp) groups are protecting groups for hydroxyl functionalities, which are often present at the termini of linkers. The purification of these molecules presents unique challenges due to their large molecular weight, hydrophobicity, and the acid-lability of the Thp protecting groups.
Challenges in Purifying this compound Containing PROTACs
The purification of PROTACs, particularly those with long, flexible PEG linkers, can be complex. The presence of the this compound linker introduces specific challenges:
-
High Hydrophobicity: The long PEG chain and the often lipophilic nature of the POI and E3 ligase ligands contribute to the overall hydrophobicity of the PROTAC molecule, making it challenging to handle and purify.
-
Structural Similarity of Impurities: The synthesis of PROTACs can result in a mixture of the desired product, unreacted starting materials, and closely related byproducts that are structurally similar, making separation difficult.
-
Acid Lability of Thp Groups: The tetrahydropyranyl (Thp) protecting group is sensitive to acidic conditions and can be cleaved. This is a critical consideration for purification techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) that commonly employ acidic mobile phases (e.g., with trifluoroacetic acid - TFA). Premature deprotection can lead to a mixture of protected and deprotected PROTACs, complicating purification and analysis.
-
Potential for Aggregation: The large size and hydrophobic nature of these PROTACs can lead to aggregation, which can affect purification efficiency and the biological activity of the final product.
Purification Strategies
A multi-step purification strategy is often necessary to achieve high purity of this compound containing PROTACs. This typically involves a combination of chromatographic techniques that separate molecules based on different physicochemical properties such as size, charge, and hydrophobicity.
A general workflow for the purification of these PROTACs is outlined below:
Caption: A typical multi-step purification workflow for this compound containing PROTACs.
Experimental Protocols
Size Exclusion Chromatography (SEC) - Optional First Step
SEC can be employed as an initial purification step to remove large aggregates or significantly smaller impurities like unreacted starting materials.
Objective: To separate molecules based on their hydrodynamic radius.
| Parameter | Recommendation |
| Column | BioSep™ SEC s2000 or similar |
| Mobile Phase | Isocratic elution with a buffer such as 10 mM Phosphate Buffer, 150 mM NaCl, pH 7.4 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 214 nm, 254 nm, and 280 nm |
| Sample Preparation | Dissolve the crude product in the mobile phase and filter through a 0.22 µm filter. |
Protocol:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Collect fractions corresponding to the expected molecular weight of the PROTAC.
-
Analyze the collected fractions by LC-MS to identify the fractions containing the desired product.
-
Pool the relevant fractions for further purification by RP-HPLC.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for achieving high purity of the final PROTAC product. Careful selection of mobile phase conditions is crucial to avoid the cleavage of the Thp groups.
Objective: To separate the target PROTAC from closely related impurities based on hydrophobicity.
Method A: Using a Low-Acid or Neutral pH Modifier
To prevent the cleavage of the Thp protecting groups, it is recommended to use a mobile phase with a neutral or slightly basic pH, or a weaker acid than TFA.
| Parameter | Recommendation |
| Column | C4, C8, or C18 stationary phase (e.g., Jupiter® 300 C4) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate, pH 8.0 |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate, pH 8.0 |
| Gradient | Linear gradient, e.g., 20-80% B over 30 minutes (optimize as needed) |
| Flow Rate | 1.0 mL/min (analytical) or scaled up for preparative HPLC |
| Column Temperature | 45 °C (can improve resolution) |
| Detection | UV at 214 nm, 254 nm, and 280 nm |
Protocol:
-
Equilibrate the column with the initial mobile phase composition (e.g., 20% B).
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Inject the sample (either the crude product or the pooled fractions from SEC).
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Run the gradient elution to separate the components.
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Collect fractions based on the UV chromatogram.
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Analyze the collected fractions by LC-MS to confirm the identity and purity of the desired PROTAC.
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Pool the pure fractions.
Method B: Using Trifluoroacetic Acid (TFA) with Caution
If higher resolution is required and can only be achieved with TFA, the exposure time should be minimized and the process should be conducted at low temperatures to reduce the rate of Thp deprotection.
| Parameter | Recommendation |
| Column | C4, C8, or C18 stationary phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Optimized linear gradient |
| Flow Rate | 1.0 mL/min (analytical) or scaled up for preparative HPLC |
| Column Temperature | Ambient or refrigerated |
| Detection | UV at 214 nm, 254 nm, and 280 nm |
Protocol:
-
Follow the same steps as in Method A.
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Immediately after collection, neutralize the fractions containing TFA with a base such as ammonium bicarbonate to prevent further deprotection.
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Proceed with analysis and lyophilization promptly.
Optional: Affinity Chromatography
If the PROTAC contains a suitable affinity tag (e.g., a His-tag or a GST-tag engineered into one of the ligands), affinity chromatography can be a highly specific and efficient purification step.
Objective: To purify the PROTAC based on a specific biological interaction.
Protocol: The specific protocol will depend on the affinity tag and the corresponding resin used. A general workflow is as follows:
Caption: A generalized workflow for affinity chromatography purification.
| Parameter | Example (His-tagged PROTAC) |
| Resin | Ni-NTA Agarose |
| Binding Buffer | 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0 |
| Wash Buffer | 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM Imidazole, pH 8.0 |
| Elution Buffer | 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0 |
Characterization of Purified PROTAC
After purification, it is essential to confirm the identity, purity, and integrity of the this compound containing PROTAC.
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LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess the purity of the final product.
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NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure, including the presence of the Thp protecting groups.
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Analytical HPLC/UPLC: To determine the final purity of the product.
Data Presentation
Table 1: Summary of Purification Parameters and Expected Outcomes
| Purification Step | Column Type | Mobile Phase System | Key Separation Principle | Expected Outcome |
| SEC (Optional) | Size Exclusion | Isocratic (e.g., PBS) | Size and Shape | Removal of high molecular weight aggregates and low molecular weight impurities. |
| RP-HPLC (Method A) | C4, C8, or C18 | Gradient (Water/ACN with Formic Acid or NH4HCO3) | Hydrophobicity | High-resolution separation of the target PROTAC from closely related impurities while preserving Thp groups. |
| RP-HPLC (Method B) | C4, C8, or C18 | Gradient (Water/ACN with TFA) | Hydrophobicity | Potentially higher resolution, but with the risk of Thp deprotection. |
| Affinity (Optional) | Tag-specific resin | Buffer system with a competitive eluent | Specific Binding | High purity in a single step if a suitable tag is present. |
Conclusion
The purification of this compound containing PROTACs requires a carefully designed strategy to address the challenges of hydrophobicity, impurity profiles, and the acid-lability of the Thp protecting groups. A multi-step approach, often combining SEC and RP-HPLC with neutral or low-acid mobile phases, is generally effective. The detailed protocols and considerations provided in these application notes are intended to guide researchers in developing robust and efficient purification methods for these complex and promising therapeutic molecules.
References
Application Notes & Protocols: Designing a High-Efficacy PROTAC with a 12-Unit PEG Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of a Proteolysis Targeting Chimera (PROTAC) utilizing a 12-unit polyethylene glycol (PEG) linker. This document outlines the critical role of the PEG linker in optimizing PROTAC performance and provides detailed protocols for key experimental evaluations.
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] A PROTAC consists of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][4] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.
PEG linkers have become a cornerstone in PROTAC design due to their ability to enhance solubility, cell permeability, and overall drug-like properties. The 12-unit PEG linker, in particular, offers a balance of flexibility and length that has been shown to be effective for a range of targets.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thp-peg12-thp PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Thp-peg12-thp PROTACs.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows poor aqueous solubility. Isn't the PEG linker intended to improve this?
A1: Yes, polyethylene glycol (PEG) linkers are incorporated into PROTAC design to enhance hydrophilicity and improve aqueous solubility. A PEG12 linker provides a significant hydrophilic component. However, the overall solubility of a PROTAC is a complex property influenced by the two ligands (the warhead and the E3 ligase binder) and the linker. PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility despite the presence of a long PEG chain. The lipophilicity of the warhead and the E3 ligase ligand can often overcome the solubilizing effect of the PEG linker.
Q2: What are the initial steps I should take to troubleshoot the poor solubility of my this compound PROTAC?
A2: Start by verifying the quality and purity of your PROTAC stock. Ensure it is fully dissolved in a suitable organic solvent like DMSO before preparing aqueous solutions. Visually inspect for any precipitation in your stock solution. Subsequently, determine the kinetic and thermodynamic solubility of your compound in the desired aqueous buffer to establish a baseline. Finally, consider simple formulation strategies such as adjusting the pH of the buffer or using co-solvents.
Q3: Can the Thp (tetrahydropyran) groups in my PROTAC be contributing to poor solubility?
A3: Tetrahydropyran (Thp) is a cyclic ether that is generally considered to have moderate lipophilicity. While less hydrophobic than a simple cyclohexane ring, it does not significantly contribute to aqueous solubility in the same way that a highly polar or ionizable group would. The primary role of the Thp groups in this context is likely as protecting groups or as part of the linker scaffold. Their impact on overall solubility will be context-dependent, but they are unlikely to be the primary driver of poor solubility in a large, complex PROTAC molecule.
Q4: How does the length of the PEG linker impact the solubility of a PROTAC?
A4: Generally, increasing the length of the PEG linker in a PROTAC can lead to improved aqueous solubility. The ethylene glycol units in the PEG chain are hydrophilic and can help to shield the hydrophobic regions of the molecule, leading to better interaction with water. However, there is a point of diminishing returns, and excessively long linkers can sometimes lead to other issues, such as reduced cell permeability or a "hook effect" in biological assays. The optimal linker length is a balance between improving physicochemical properties and maintaining biological activity.
Troubleshooting Guides
Problem 1: Precipitation of the this compound PROTAC upon dilution in aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Low Intrinsic Solubility | The inherent chemical structure of the PROTAC leads to poor aqueous solubility. |
| Solution: Employ formulation strategies to enhance solubility. See the "Formulation Strategies" section below. | |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of the PROTAC. |
| Solution: Test the solubility of the PROTAC in buffers with varying salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl). | |
| pH-Dependent Solubility | If the PROTAC contains ionizable groups, its solubility will be dependent on the pH of the buffer. |
| Solution: Determine the pKa of any ionizable groups and adjust the buffer pH to be at least 2 units away from the pKa to maximize the proportion of the more soluble ionized form. | |
| Poorly Solubilized Stock | The PROTAC may not be fully dissolved in the initial DMSO stock, leading to precipitation upon dilution. |
| Solution: Ensure complete dissolution of the PROTAC in DMSO. Gentle warming or sonication may be required. Visually inspect the stock for any particulates before use. |
Problem 2: Inconsistent results in biological assays due to poor solubility.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation in Media | The PROTAC is precipitating out of the cell culture media over the course of the experiment. |
| Solution 1: Determine the kinetic solubility of the PROTAC in the specific cell culture media being used. Ensure that the final concentration in the assay is below the measured kinetic solubility. | |
| Solution 2: Consider using a formulation approach, such as complexation with cyclodextrins, to maintain the PROTAC in solution. | |
| Non-Specific Binding | The hydrophobic nature of the PROTAC may lead to its adsorption to plasticware, reducing the effective concentration. |
| Solution: Use low-adhesion plasticware for your experiments. The inclusion of a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in the assay buffer can also help to mitigate non-specific binding. |
Data Presentation
Table 1: Impact of PEG Linker Length on Kinetic Solubility of a Hypothetical BRD4-targeting PROTAC
| PROTAC Linker | Kinetic Solubility in PBS (µM) |
| Thp-peg4-thp | 15 ± 2.5 |
| Thp-peg8-thp | 42 ± 5.1 |
| This compound | 78 ± 8.3 |
| Thp-peg16-thp | 95 ± 10.2 |
This data is illustrative and demonstrates the general trend of increasing kinetic solubility with longer PEG linkers.
Table 2: Effect of Formulation on the Apparent Solubility of a this compound PROTAC
| Formulation Vehicle | Apparent Solubility (µM) | Fold Increase |
| PBS (pH 7.4) | 78 | 1.0 |
| PBS with 5% DMSO | 110 | 1.4 |
| 10% HP-β-CD in PBS | 250 | 3.2 |
| Amorphous Solid Dispersion (20% in HPMCAS) | >500 | >6.4 |
This data is illustrative and highlights the potential of different formulation strategies to improve the apparent solubility of a PROTAC.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a this compound PROTAC.
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Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound PROTAC in 100% DMSO.
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Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
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Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., ≤1%).
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Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
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Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitated compound.
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Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
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Calculation: The measured concentration represents the kinetic solubility of the compound under the tested conditions.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This protocol is for determining the thermodynamic or equilibrium solubility of a this compound PROTAC.
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Compound Addition: Add an excess amount of the solid this compound PROTAC to a vial containing a known volume of the aqueous buffer (e.g., PBS, pH 7.4).
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Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After incubation, allow the suspension to settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.
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Sample Collection: Carefully collect an aliquot of the clear supernatant.
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Dilution and Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved PROTAC by HPLC-UV or LC-MS/MS against a standard curve.
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Calculation: The determined concentration is the thermodynamic solubility of the PROTAC.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a this compound PROTAC.
Experimental Workflow for Solubility Assessment
Caption: Workflow for assessing and improving PROTAC solubility.
Exemplary Signaling Pathway: BRD4 Degradation
Caption: Pathway of BRD4 degradation by a hypothetical PROTAC.
Technical Support Center: Troubleshooting Thp-peg12-thp Degradation Efficiency
This guide provides troubleshooting advice and frequently asked questions for researchers using Thp-peg12-thp for targeted protein degradation. If you are experiencing lower than expected degradation efficiency, this resource offers potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is presumed to be a bifunctional degrader, likely a Proteolysis Targeting Chimera (PROTAC). It is designed to simultaneously bind to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.
Q2: What are the critical initial checks if I observe low degradation efficiency?
If you are experiencing low degradation efficiency, it is important to first verify the basics of your experiment. This includes confirming the identity and purity of your this compound compound. You should also ensure the integrity of your experimental reagents, including the cell lines and antibodies used for detection. Finally, double-check that the compound has been prepared and stored correctly to avoid degradation.
Q3: How can I confirm that my target protein is expressed in the cell line I am using?
Before starting a degradation experiment, it is crucial to confirm the expression of your target protein in your chosen cell line. This can be easily checked by performing a baseline Western blot on a lysate from an untreated sample of the cells. This will also provide a reference for quantifying the degradation in your subsequent experiments.
Q4: What is the "hook effect" and could it be impacting my results?
The "hook effect" is a phenomenon observed with bifunctional degraders where the degradation efficiency decreases at very high concentrations of the compound. This occurs because at high concentrations, the degrader is more likely to form binary complexes (degrader + target or degrader + E3 ligase) rather than the productive ternary complex (target + degrader + E3 ligase). To investigate this, it is essential to perform a dose-response experiment with a broad range of concentrations.
Troubleshooting Guide: Low Degradation Efficiency
If you are experiencing low degradation efficiency with this compound, consult the following troubleshooting guide. The issues are categorized for ease of use.
Problem Category 1: Issues with the Compound
| Potential Cause | Recommended Action |
| Incorrect Compound Structure or Purity | Verify the identity and purity of your this compound batch using methods like LC-MS and NMR. |
| Compound Instability or Degradation | Ensure proper storage conditions (e.g., temperature, light protection). Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Poor Cell Permeability | Although the Thp moieties may enhance permeability, this can be a limiting factor. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement within the cell. |
Problem Category 2: Issues with the Biological System
| Potential Cause | Recommended Action |
| Low Target Protein Expression | Confirm target protein expression via Western blot. If expression is low, consider using a different cell line or an overexpression system. |
| Low E3 Ligase Expression | The activity of this compound is dependent on the E3 ligase it recruits. Confirm the expression of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell line. |
| Target Protein is Highly Stable or Rapidly Synthesized | A high rate of protein synthesis can counteract degradation. You can test this by co-treating with a transcription or translation inhibitor (e.g., actinomycin D, cycloheximide) to measure the protein's half-life. |
| Cell Line is Not Responsive | The cellular machinery required for degradation may vary between cell lines. Test the efficacy of this compound in a different, validated cell line if possible. |
Problem Category 3: Issues with the Experimental Protocol
| Potential Cause | Recommended Action |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration and rule out the "hook effect". |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time for observing maximum degradation. |
| Proteasome Inhibition | Ensure that other treatments or media components are not inadvertently inhibiting the proteasome. As a control, co-treat with a proteasome inhibitor (e.g., MG132); this should rescue the degradation of the target protein. |
| Issues with Western Blotting | Ensure complete protein transfer and use a validated primary antibody for your target protein. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data. |
Experimental Protocols
Dose-Response Experiment for this compound
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Cell Seeding: Plate your chosen cell line in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a dilution series in culture media to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only).
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Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.
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Incubation: Incubate the cells for a predetermined time (e.g., 16 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control.
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Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation).
Example Data Presentation
Table 1: Dose-Response of Target Protein to this compound
| This compound (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 55% |
| 100 | 20% |
| 1000 | 45% (Possible Hook Effect) |
| 10000 | 70% (Possible Hook Effect) |
Visualizing Key Processes
To aid in troubleshooting, the following diagrams illustrate the theoretical mechanism of action and a general troubleshooting workflow.
Caption: Mechanism of this compound mediated protein degradation.
Technical Support Center: Optimizing Linker Length Around a PEG12 Core
Welcome to the Technical Support Center for linker optimization. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with PEG12 linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG12 linker in a bioconjugate?
A1: A PEG12 linker serves as a flexible spacer connecting a biomolecule (like an antibody) to a payload (such as a small molecule drug).[1][2][3] Its primary roles are to:
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Enhance Solubility: The hydrophilic nature of the polyethylene glycol (PEG) chain improves the solubility of hydrophobic payloads, which can help prevent aggregation.[1][]
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Improve Pharmacokinetics (PK): PEGylation can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the conjugate at the target site.
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Modulate Binding and Activity: The length and flexibility of the linker can influence the spatial orientation of the payload, potentially impacting its binding affinity and biological activity.
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Reduce Immunogenicity: The PEG chain can shield the payload and parts of the biomolecule from the immune system, potentially reducing an immunogenic response.
Q2: How does a PEG12 linker compare to shorter or longer PEG linkers?
A2: The choice of PEG linker length is a balance between pharmacokinetic enhancement and maintaining potent activity.
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Shorter Linkers (e.g., PEG2, PEG4, PEG8): Generally, shorter linkers may offer better stability by keeping the payload closer to the antibody. However, they provide a less pronounced "stealth" effect, which could lead to faster clearance.
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Medium Linkers (e.g., PEG8, PEG12): These often represent a good balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often seen around PEG8, where further increases in length have a diminished impact on clearance.
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Longer Linkers (e.g., PEG24, PEG4k): Longer linkers can dramatically improve the pharmacokinetic profile, which is particularly beneficial for hydrophobic payloads or when targeting antigens with low expression levels. However, very long linkers may negatively impact cytotoxicity.
Q3: Can the PEG12 linker length affect the Drug-to-Antibody Ratio (DAR)?
A3: Yes, the PEG linker length can influence the achievable DAR. Incorporating a PEG12 spacer can have different effects depending on the properties of the linker-payload. For instance, a PEG12 spacer was found to increase the DAR for a more hydrophobic cleavable trigger, while it reduced the DAR for a less hydrophobic one. This is likely due to a trade-off between decreased hydrophobicity and increased steric hindrance from the PEG spacer's length. Therefore, the PEG spacer length should be optimized for the specific combination of the linker-payload and the antibody.
Troubleshooting Guides
Scenario 1: Low Yield of Purified Antibody-Drug Conjugate (ADC)
| Observed Issue | Potential Cause | Suggested Solution |
| Significant high molecular weight (HMW) peak in Size Exclusion Chromatography (SEC) analysis. | Aggregation due to high concentration of organic co-solvent used to dissolve the linker-payload. | Reduce the percentage of the organic co-solvent (e.g., DMSO, DMA) and screen for less denaturing co-solvents. |
| Unfavorable buffer conditions (pH, ionic strength). | Optimize the pH and ionic strength of the conjugation buffer, as some antibodies are more prone to aggregation at their isoelectric point. | |
| Product loss during purification steps. | Irreversible binding to the chromatography media. | Optimize elution conditions for the chromatography step (e.g., Hydrophobic Interaction Chromatography - HIC, Ion Exchange - IEX). Harsh elution conditions can lead to product loss. |
| Overly stringent purification criteria for DAR species. | Re-evaluate the acceptance criteria for DAR heterogeneity. A slightly broader distribution may be acceptable to improve yield. | |
| Inefficient removal of free payload. | Optimize tangential flow filtration (TFF) or diafiltration steps to ensure efficient removal of small molecules, which can prevent the need for additional, yield-reducing purification steps. |
Scenario 2: Inconsistent or Sub-optimal Biological Activity
| Observed Issue | Potential Cause | Suggested Solution |
| Lower than expected in vitro cytotoxicity. | Steric hindrance from the linker interfering with payload binding to its target. | Systematically screen a panel of linker lengths (e.g., PEG4, PEG8, PEG12, PEG24) to identify the optimal length for your specific antibody-payload combination. |
| The linker is too long, leading to a non-productive conformation. | In some cases, a shorter linker may be more effective. It is crucial to empirically determine the optimal length. | |
| Poor in vivo efficacy despite good in vitro potency. | Sub-optimal pharmacokinetic properties leading to rapid clearance. | Consider testing longer PEG linkers (e.g., PEG12, PEG24) to improve circulation half-life and tumor accumulation. |
| Instability of the linker in circulation. | Ensure the linker chemistry is stable under physiological conditions. If a cleavable linker is used, verify its stability in plasma. |
Quantitative Data Summary
The following tables summarize the impact of PEG linker length on key performance metrics of bioconjugates.
Table 1: Impact of PEG Linker Length on ADC Performance Metrics
| PEG Linker Length | In Vitro Cytotoxicity | In Vivo Anti-Tumor Efficacy | Plasma Half-Life | Reference |
| PEG2, PEG4 | Generally Higher | Variable | Shorter | |
| PEG8, PEG12 | Often Optimal Balance | Generally Improved | Increased | |
| PEG24, PEG4k | May be Reduced | Significantly Increased | Significantly Increased |
Note: The optimal PEG linker length is context-dependent and should be empirically determined for each specific ADC.
Experimental Protocols
Protocol 1: Screening for Optimal PEG Linker Length
Objective: To determine the optimal PEG linker length for maximizing the drug-to-antibody ratio (DAR) and minimizing aggregation.
Materials:
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Monoclonal antibody (mAb)
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A panel of linker-payloads with varying PEG chain lengths (e.g., PEG4, PEG8, PEG12, PEG24)
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Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)
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Reducing agent (if required for the conjugation chemistry)
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Quenching reagent
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Analytical columns (HIC, SEC)
Methodology:
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Set up parallel conjugation reactions, each with a different PEG linker-payload.
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Ensure all other reaction parameters (e.g., temperature, reaction time, molar excess of linker-payload) are kept constant across all reactions.
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After the specified reaction time, quench the reaction.
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Purify the resulting ADCs.
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Analyze the purified ADCs by SEC to determine the percentage of aggregation (high molecular weight species).
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Analyze the purified ADCs by HIC to determine the DAR distribution.
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Compare the results to identify the PEG linker length that provides the highest DAR with the lowest level of aggregation.
Visualizations
Caption: A systematic workflow for optimizing PEG linker length in ADC development.
Caption: Generalized signaling pathway for ADC-mediated cell killing.
References
Technical Support Center: Synthesis of Thp-PEG12-Thp PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a Thp-PEG12-Thp linker.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound PROTACs.
Issue 1: Low Yield During Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Inefficient Amide Bond Formation | 1. Optimize Coupling Reagents: Use alternative coupling reagents such as HATU, HOBt/EDC, or COMU. Ensure all reagents are fresh and anhydrous. 2. Base Selection: Employ a non-nucleophilic base like diisopropylethylamine (DIPEA) to minimize side reactions. 3. Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress closely using LC-MS to avoid decomposition.[1] |
| Steric Hindrance | 1. Modify Linker Attachment Point: If possible, choose a less sterically hindered attachment point on the warhead or E3 ligase ligand. 2. Use a Longer Linker: Although the core is PEG12, consider synthesizing an analog with a longer PEG chain to alleviate steric clash.[2] |
| Poor Solubility of Reactants | 1. Solvent Screening: Test a range of anhydrous polar aprotic solvents such as DMF, DMA, or NMP. 2. Sonication: Use of an ultrasonic bath can help to dissolve poorly soluble starting materials. |
Issue 2: Complex Mixture of Products and Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Formation of Diastereomers | 1. Chiral Chromatography: The introduction of the Thp protecting group creates a new stereocenter, leading to a mixture of diastereomers.[3] Use chiral HPLC or SFC for separation.[4] 2. Alternative Protecting Group: If diastereomer separation is not feasible, consider using a protecting group that does not introduce a new chiral center, such as a silyl-based protecting group (e.g., TBS). |
| Incomplete Deprotection of Thp Groups | 1. Optimize Acidic Conditions: Use mild acidic conditions such as pyridinium p-toluenesulfonate (PPTS) in ethanol or acetic acid/THF/water to remove the Thp groups.[1] 2. Monitor Deprotection: Track the reaction progress carefully by LC-MS to ensure complete removal of both Thp groups without degrading the final PROTAC. |
| Side Reactions During Synthesis | 1. Inert Atmosphere: Conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the PEG linker. 2. Purification of Intermediates: Purify all intermediates thoroughly at each step to remove byproducts and unreacted starting materials. |
Issue 3: Final PROTAC Shows Low or No Biological Activity
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length | The PEG12 linker may not be the optimal length for inducing a stable ternary complex between your specific target protein and E3 ligase. Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG8, PEG16) to identify the optimal spacer length. |
| "Hook Effect" | At high concentrations, the PROTAC may form binary complexes with the target protein or the E3 ligase, rather than the productive ternary complex. Perform a wide dose-response experiment to determine the optimal concentration for target degradation. |
| Poor Cell Permeability | The hydrophilic nature of the PEG linker can sometimes impede passive diffusion across the cell membrane. Consider synthesizing analogs with more lipophilic linkers (e.g., alkyl chains) or hybrid linkers. |
Frequently Asked Questions (FAQs)
Q1: Why is the Thp protecting group used for the PEG12 linker in PROTAC synthesis?
The tetrahydropyranyl (Thp) group is an acid-labile protecting group for alcohols. It is stable to many reaction conditions used in organic synthesis, including basic conditions, organometallic reagents, and hydrides, making it suitable for multi-step PROTAC synthesis. It can be removed under mild acidic conditions in the final step of the synthesis to reveal the terminal hydroxyl groups of the PEG linker if further modification is needed, or more commonly, the Thp-protected PEG dialcohol is converted to a bifunctional linker for coupling.
Q2: What are the main challenges associated with using a this compound linker?
The primary challenge is the formation of diastereomers upon introduction of the Thp group, which can complicate purification and characterization of the PROTAC. The acidic conditions required for Thp deprotection must also be carefully controlled to avoid degradation of the final PROTAC molecule.
Q3: How can I purify my this compound PROTAC?
Due to the potential for diastereomers and the polar nature of the PEG linker, purification can be challenging. Reverse-phase preparative HPLC is the most common method for purifying PROTACs. If diastereomers are present and need to be separated, chiral chromatography (either HPLC or SFC) is recommended.
Q4: What analytical techniques are used to characterize the final PROTAC?
The identity and purity of the final PROTAC should be confirmed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the presence of the long PEG chain and potential diastereomers, the NMR spectrum may be complex.
Experimental Protocols
General Protocol for the Synthesis of a PROTAC using a Bifunctional PEG Linker
This protocol outlines a general synthetic route. Specific conditions may need to be optimized for your particular warhead and E3 ligase ligand.
Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate
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Dissolve the E3 ligase ligand (with a suitable reactive handle, e.g., an amine) and a bifunctional PEG linker (e.g., HOOC-PEG12-N3) in an anhydrous solvent such as DMF.
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Add coupling reagents (e.g., HATU and DIPEA) and stir the reaction at room temperature until completion, monitoring by LC-MS.
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Purify the resulting E3 ligase ligand-linker intermediate by preparative HPLC.
Step 2: Coupling of the Warhead to the E3 Ligase Ligand-Linker Intermediate
This example uses click chemistry, a common method for the final coupling step.
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Dissolve the purified E3 ligase ligand-linker intermediate (containing an azide) and the warhead (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).
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Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.
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Stir the reaction at room temperature until completion.
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Purify the final PROTAC product by preparative HPLC.
Step 3: Characterization
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Confirm the identity of the final PROTAC using HRMS.
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Confirm the structure and purity of the final PROTAC using 1H and 13C NMR.
Visualizations
Caption: A generalized workflow for the synthesis of a PEGylated PROTAC.
Caption: A troubleshooting decision tree for synthesis and purification issues.
References
how to address off-target effects with PEG-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and answers to frequently asked questions to help you address and mitigate off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with PEG-based PROTACs?
A1: Off-target effects with PROTACs can stem from several sources. A primary concern is the unintended degradation of proteins other than the desired target[1]. This can happen if the PROTAC facilitates the ubiquitination of non-target proteins[1]. Additionally, the individual components of the PROTAC—the target-binding "warhead" or the E3 ligase recruiter—may have their own independent biological activities[1]. The PROTAC molecule itself can also cause off-target effects through non-specific binding to other proteins or E3 ligases, leading to their unintended degradation and potential toxicity[2].
Q2: How does the PEG linker length influence off-target effects?
A2: The linker is a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase)[3]. The length and flexibility of the PEG linker directly impact the efficacy and specificity of the PROTAC. While a longer, more flexible linker can provide the necessary reach and conformational freedom to enable ternary complex formation, an excessively long linker can increase the potential for off-target effects due to a higher entropic penalty upon binding. The optimal linker length must be determined empirically for each new PROTAC system to maximize on-target degradation while minimizing off-target activity.
Q3: What are the essential controls for a PROTAC experiment to assess off-target effects?
A3: To ensure that observed protein degradation is a direct result of the intended PROTAC mechanism, several controls are essential. The most critical is an inactive control PROTAC, which is structurally similar to the active version but deficient in a key function. There are two main types:
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E3 Ligase Binding-Deficient Control: This control is modified to prevent binding to the E3 ligase, often by inverting the stereochemistry of the E3 ligand.
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Target Protein Binding-Deficient Control: This control's "warhead" is altered to abolish its binding affinity for the protein of interest. Comparing the effects of the active PROTAC to these controls helps to distinguish true on-target degradation from non-specific toxicity or other off-target effects.
Q4: What is the "hook effect" and how can it be misinterpreted as an off-target issue?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at very high concentrations, the degradation efficiency decreases. This occurs because the excess PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that are unproductive and compete with the formation of the necessary ternary complex. This can be mistaken for a loss of activity or an off-target toxic effect if not properly characterized. Performing a full dose-response analysis is crucial to identify the optimal concentration range and avoid the hook effect.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: Unexpected Protein Degradation Observed in Proteomics
Problem: My global proteomics data shows significant degradation of proteins other than my intended target.
| Possible Cause | Recommended Solution |
| High PROTAC Concentration | High concentrations can lead to non-specific interactions and off-target degradation. Solution: Perform a detailed dose-response experiment to find the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects. |
| Off-Target Binding of Warhead or E3 Ligase Ligand | The warhead or E3 ligase binder may have affinity for other proteins. Solution: Use an inactive control PROTAC (either non-binding to the E3 ligase or non-binding to the target) to confirm that degradation is dependent on ternary complex formation. Perform counter-screening assays for the warhead against related proteins (e.g., kinome profiling for a kinase inhibitor warhead). |
| Sub-optimal Linker Design | An excessively long or flexible PEG linker can lead to promiscuous ternary complex formation. Solution: Synthesize and test a series of PROTACs with varying PEG linker lengths to empirically determine the optimal length for selectivity and potency. |
| Pomalidomide-Based Off-Targets | Pomalidomide and other imide-based E3 recruiters can independently degrade zinc-finger (ZF) proteins. Solution: If using a pomalidomide-based PROTAC, be aware of potential ZF protein degradation. Consider chemical modifications, such as substitution at the C5 position of the phthalimide ring, which has been shown to reduce off-target ZF degradation. |
Guide 2: No Target Degradation, but Off-Target Effects are Observed
Problem: My target protein is not degrading, but I observe degradation of other proteins or signs of cellular toxicity.
| Possible Cause | Recommended Solution |
| Poor Ternary Complex Formation | The PROTAC may not effectively bridge the target protein and the E3 ligase, preventing degradation. Solution: Directly measure ternary complex formation in cells using assays like NanoBRET™ or in vitro using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This can help determine if the issue is with complex formation. |
| Poor Cell Permeability | The PROTAC may not be entering the cell effectively to reach its target. Solution: Assess cellular permeability using standard methods like Caco-2 assays or specialized PROTAC permeability assays. If permeability is low, consider optimizing the linker to improve physicochemical properties. |
| PROTAC Instability | The PROTAC molecule may be unstable in the experimental media or inside the cell. Solution: Evaluate the chemical stability of your PROTAC under your specific experimental conditions using techniques like LC-MS. |
| Lack of Ubiquitination | Even if a ternary complex forms, ubiquitination of the target may not occur efficiently. Solution: Perform a cell-based or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated upon PROTAC treatment. |
Guide 3: High Cellular Toxicity Observed
Problem: My PROTAC is causing significant cell death at concentrations required for target degradation.
| Possible Cause | Recommended Solution |
| On-Target Toxicity | The intended target protein may be essential for cell survival, and its degradation is inherently toxic. Solution: Validate the on-target effect by showing that an inactive control PROTAC does not cause toxicity. The toxicity should correlate with the extent and timing of target degradation. |
| Off-Target Protein Degradation | The degradation of an unintended protein may be causing the toxic effect. Solution: Perform unbiased quantitative proteomics to identify all proteins that are degraded upon PROTAC treatment. Compare the degradation profile with that of an inactive control to pinpoint unintended targets. |
| Independent Pharmacological Activity | The PROTAC molecule may have off-target effects unrelated to protein degradation (e.g., inhibiting an enzyme). Solution: Conduct washout experiments. After treating cells with the PROTAC, wash it away and monitor cell viability and protein levels. If toxicity persists long after the PROTAC is removed but target protein levels remain low, the toxicity is likely due to degradation. If viability recovers as the PROTAC is washed out, it may suggest a non-degradation-related pharmacological effect. |
Data Presentation: Linker Length and Control Experiments
Table 1: Influence of PEG Linker Length on PROTAC Efficacy
| Target System | Linker Length (atoms) | Observation | Reference |
| Estrogen Receptor (ER)-α | 12 vs. 16 | The 16-atom linker demonstrated superior degradation efficacy. | |
| General Observation | Variable | Excessively long linkers can decrease potency due to a higher entropic penalty. | |
| General Observation | Variable | Optimal linker length must be determined empirically for each new PROTAC system. |
Table 2: Key Control Experiments for PROTAC Validation
| Control Type | Purpose | Key Feature |
| Inactive E3 Ligase Ligand | To confirm degradation is dependent on E3 ligase binding. | Altered to prevent binding to the E3 ligase (e.g., inverted stereocenter). |
| Inactive Warhead | To confirm degradation is dependent on target protein binding. | Altered to prevent binding to the protein of interest. |
| Proteasome Inhibitor (e.g., MG132) | To confirm degradation is proteasome-dependent. | Pre-treatment should "rescue" the target protein from degradation. |
| Vehicle Control (e.g., DMSO) | To control for effects of the solvent. | Establishes the baseline protein level. |
Key Experimental Protocols
Protocol 1: Global Proteomics Analysis for Off-Target Identification
Objective: To identify and quantify all protein expression changes in response to PROTAC treatment, providing an unbiased view of off-target degradation.
Methodology (based on LC-MS/MS):
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Cell Culture and Treatment: Plate cells and treat with the active PROTAC, an inactive control, and a vehicle control at various concentrations and time points. Use multiple biological replicates.
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Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing protease inhibitors. Quantify protein concentration, then digest the proteins into peptides using an enzyme like trypsin.
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Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from each condition with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across all samples in a single MS run.
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LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Use specialized software to identify and quantify thousands of proteins. Look for proteins that show a significant, dose-dependent decrease in abundance in the active PROTAC-treated samples compared to the controls. These are potential off-targets.
Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To measure the formation of the Target-PROTAC-E3 ligase ternary complex within a physiological cellular context.
Methodology:
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Construct Preparation: Genetically fuse one protein partner (e.g., the target protein) to NanoLuc® luciferase (the energy donor) and the other partner (e.g., the E3 ligase, CRBN or VHL) to a HaloTag® (the energy acceptor).
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Cell Transfection: Co-express both fusion constructs in your cell line of interest.
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Labeling: Add the HaloTag® fluorescent ligand, which serves as the BRET acceptor, to the cell culture.
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PROTAC Treatment: Add the PROTAC at various concentrations. If a ternary complex forms, the donor (NanoLuc®) and acceptor (fluorescently labeled HaloTag®) are brought into close proximity.
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Signal Detection: Add the NanoLuc® substrate. Measure the bioluminescence and fluorescence. An increase in the BRET signal (the ratio of acceptor emission to donor emission) indicates the formation of the ternary complex. This can be performed as an endpoint or kinetic measurement.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the engagement of the PROTAC with its intended target and potential off-targets in intact cells. Ligand binding stabilizes a protein, increasing its melting temperature.
Methodology:
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Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
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Heating: Heat the treated cells across a range of temperatures.
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Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
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Protein Detection: Analyze the amount of soluble protein remaining at each temperature using Western blotting for a specific target or mass spectrometry for a global analysis.
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Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Visualizations
Caption: PROTAC mechanism of action and potential off-target pathways.
Caption: Experimental workflow for off-target identification and validation.
Caption: Troubleshooting logic flowchart for unexpected PROTAC results.
References
Technical Support Center: Improving Cellular Permeability of Thp-peg12-thp PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular permeability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on molecules incorporating a Thp-peg12-thp linker.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound PROTAC showing low degradation activity in cellular assays despite potent in vitro binding?
A1: Low cellular activity is often attributed to poor cell permeability. PROTACs are large molecules, typically with a high molecular weight (MW) and polar surface area (PSA), which fall outside the parameters of traditional "drug-like" small molecules (Lipinski's Rule of Five).[1][2][3][4] The this compound linker, being a long polyethylene glycol (PEG) chain, significantly increases the molecule's size and polarity, which can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.[5] Therefore, even if the PROTAC can form a stable ternary complex in a biochemical assay, it may not reach its intracellular target in sufficient concentrations to induce degradation.
Q2: What are the key physicochemical properties that limit PROTAC permeability?
A2: The primary obstacles to PROTAC permeability are their high molecular weight (often >700 Da), large polar surface area (PSA), and a high number of rotatable bonds and hydrogen bond donors/acceptors. These characteristics are inherent to their bifunctional nature, which requires linking two distinct ligands. Research indicates that permeability generally decreases as MW increases, with a significant drop for molecules over 1000 Da.
Q3: How does the this compound linker specifically influence the permeability of my PROTAC?
A3: The this compound linker contributes to several challenges. The 12-unit PEG chain adds considerable molecular weight and flexibility. While some flexibility can be beneficial, allowing the molecule to adopt different conformations (a "chameleon" effect) to suit polar and nonpolar environments, an overly long and polar linker can be detrimental. Studies have shown that shortening PEG linkers can improve permeability. The tetrahydropyran (THP) groups on the ends add to the overall size and may influence solubility and interactions with membrane components.
Q4: What are the initial strategies to improve the permeability of a PROTAC with a this compound linker?
A4: The primary strategy is linker optimization. Key modifications include:
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Shortening the Linker: Reducing the number of PEG units can decrease MW and PSA.
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Increasing Rigidity: Introducing more rigid elements into the linker can reduce the conformational flexibility, which may improve permeability.
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Altering Hydrophobicity: Replacing the PEG chain with a more hydrophobic alkyl chain can sometimes improve membrane partitioning, although this may negatively impact solubility.
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Macrocyclization: Creating a macrocyclic PROTAC by cyclizing the linker can pre-organize the molecule into a more membrane-compatible conformation.
Q5: Besides modifying the linker, what other approaches can enhance cellular uptake?
A5: Several strategies can be employed:
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Ligand Modification: Modifying the target or E3 ligase ligands to be more lipophilic can improve overall permeability. However, this must be balanced to maintain binding affinity.
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Prodrug Strategies: Caging functional groups on the PROTAC with moieties that are cleaved intracellularly can mask polarity and improve uptake. Examples include photocaged (light-activated) or hypoxia-activated PROTACs for targeted release in specific cellular environments.
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Conjugation: Attaching the PROTAC to a molecule that facilitates cell entry, such as an antibody (Antibody-PROTAC conjugates) or folate, can enable targeted delivery and uptake via endocytosis.
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Intracellular Assembly (CLIPTACs): A novel approach involves using smaller, more permeable fragments that assemble into the active PROTAC inside the cell via click chemistry.
Troubleshooting Guide
This guide addresses specific issues encountered during the development and testing of this compound PROTACs.
Problem 1: Low Apparent Permeability Coefficient (Papp) in Cell-Free Assays
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Scenario: Your this compound PROTAC shows a very low Papp value in a Parallel Artificial Membrane Permeability Assay (PAMPA).
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Analysis: PAMPA measures passive diffusion across an artificial lipid membrane. A low Papp value confirms that the molecule's intrinsic physicochemical properties are unfavorable for passive transport. PROTACs often have low PAMPA permeability, with values below 1.0 × 10⁻⁶ cm/s considered low to modest.
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Solutions & Next Steps:
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Synthesize Analogs: Create a series of PROTACs with modified linkers (e.g., PEG8, PEG4, or an alkyl chain) to assess the structure-permeability relationship.
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Evaluate "Chameleon" Effect: Use NMR spectroscopy in different solvents (e.g., a polar solvent like DMSO and a nonpolar one like chloroform) to see if the PROTAC can fold to shield its polar groups. A molecule that can adopt a more compact, less polar conformation in a membrane-like environment may have better permeability than PAMPA suggests.
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Proceed to Cell-Based Assays: Cell-free assays do not account for active transport mechanisms. The molecule should still be tested in cellular models like Caco-2.
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Problem 2: High Efflux Ratio in Caco-2 Cell Assays
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Scenario: Your PROTAC shows low to moderate permeability from the apical (A) to basolateral (B) side, but high permeability from B to A in a Caco-2 assay, resulting in a high efflux ratio (>2).
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Analysis: This indicates that your PROTAC is likely a substrate for active efflux transporters (e.g., P-glycoprotein) expressed on the cell surface. These transporters actively pump the molecule out of the cell, preventing it from reaching its intracellular target.
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Solutions & Next Steps:
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Structural Modification: Make small structural changes to the PROTAC, as even minor alterations can disrupt recognition by efflux transporters.
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Co-dosing with Inhibitors: Run the Caco-2 assay again in the presence of known efflux pump inhibitors to confirm that your PROTAC is a substrate.
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Change E3 Ligase Ligand: Different E3 ligase ligands can significantly alter a PROTAC's interaction with transporters.
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Problem 3: Discrepancy Between Permeability Data and Cellular Degradation
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Scenario: Permeability assays (PAMPA, Caco-2) suggest the PROTAC should enter the cell, but you observe little to no target degradation via Western Blot.
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Analysis: If the PROTAC can cross the membrane, other factors may be limiting its efficacy. These include intracellular stability, failure to form a productive ternary complex in the cellular milieu, or the "hook effect."
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Solutions & Next Steps:
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Assess Intracellular Availability: Use a NanoBRET Target Engagement assay under both live-cell and permeabilized-cell conditions. This can help differentiate between poor permeability and a lack of intracellular target engagement.
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Evaluate Metabolic Stability: Incubate the PROTAC with liver microsomes or hepatocytes to determine if it is being rapidly metabolized inside the cell.
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Titrate PROTAC Concentration: The "hook effect" occurs at high PROTAC concentrations where binary complexes (PROTAC-Target or PROTAC-E3 Ligase) dominate over the productive ternary complex. Perform a dose-response curve over a wide concentration range to find the optimal degradation window.
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Data Presentation
Table 1: Comparison of Physicochemical Properties
| Property | Traditional Small Molecule ("Rule of Five") | Typical PROTAC | Implication for Permeability |
| Molecular Weight (MW) | < 500 Da | 700 - 1100+ Da | High MW is strongly correlated with lower passive diffusion. |
| cLogP | < 5 | Variable (often high) | High lipophilicity can increase membrane retention, while low values reduce partitioning. |
| Hydrogen Bond Donors | < 5 | > 5 | High numbers increase polarity and the energy penalty for membrane crossing. |
| Hydrogen Bond Acceptors | < 10 | > 10 | Increases polarity and desolvation energy cost. |
| Polar Surface Area (PSA) | < 140 Ų | > 150 Ų | High PSA is a major barrier to passive diffusion across lipid membranes. |
Table 2: Example Impact of Linker Modification on Permeability of a Hypothetical PROTAC
| PROTAC Analog | Linker Composition | MW (Da) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| PROTAC-A | This compound | ~1100 | < 0.1 (Low) | 1.2 |
| PROTAC-B | Thp-peg6-thp | ~850 | 0.4 (Low) | 1.5 |
| PROTAC-C | C8 Alkyl Chain | ~750 | 1.1 (Moderate) | 8.4 (High) |
| PROTAC-D | Macrocyclic Linker | ~800 | 0.9 (Moderate) | 1.8 |
Note: Data are illustrative examples based on general trends reported in the literature.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
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Principle: This cell-free assay measures the passive diffusion of a compound from a donor compartment through an artificial membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane) into an acceptor compartment.
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Methodology:
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A filter plate with 96 wells is coated with the artificial lipid membrane solution.
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The acceptor wells (bottom plate) are filled with buffer solution, often containing a scavenger like BSA to improve recovery.
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The PROTAC compound is dissolved in buffer and added to the donor wells (top filter plate), which is then placed onto the acceptor plate.
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The assembly is incubated for a set period (e.g., 4-18 hours) at room temperature.
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After incubation, the concentrations of the compound in the donor, acceptor, and filter wells are measured using LC-MS/MS.
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The apparent permeability coefficient (Papp) is calculated based on the rate of appearance in the acceptor well.
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Protocol 2: Caco-2 Cell Permeability Assay
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Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells (a human colon adenocarcinoma cell line) as a model of the intestinal epithelium. It assesses both passive diffusion and active transport.
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Methodology:
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Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for ~21 days until they form a confluent, polarized monolayer.
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A-to-B Permeability: The PROTAC compound is added to the apical (A) side, and samples are taken from the basolateral (B) side over time (e.g., up to 120 minutes).
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B-to-A Permeability: The compound is added to the basolateral (B) side, and samples are taken from the apical (A) side to measure efflux.
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The integrity of the cell monolayer is monitored throughout the experiment using a marker compound (e.g., Lucifer Yellow) or by measuring transepithelial electrical resistance (TEER).
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Compound concentrations are quantified by LC-MS/MS, and Papp values for both directions are calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined.
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Visualizations
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with Thp-peg12-thp in biological media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Thp-peg12-thp in biological media. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound in biological media.
| Issue | Potential Cause | Recommended Action |
| Loss of Compound Activity or Unexpected Biological Readout | Hydrolysis of THP Protecting Groups: The tetrahydropyran (THP) protecting groups are susceptible to cleavage under acidic conditions. A localized drop in pH in your cell culture media, even if transient, can lead to the premature deprotection of the terminal hydroxyl groups. | 1. Monitor Media pH: Regularly check the pH of your cell culture medium. Phenol red in the medium can serve as a visual indicator, but for greater accuracy, use a calibrated pH meter.2. Buffer Capacity: Ensure your medium has sufficient buffering capacity for your cell line and experimental conditions.3. Experimental Controls: Include a control where the deprotected PEG12 diol is used to determine if the observed activity is due to the cleaved product. |
| Enzymatic Degradation: While the ether linkages of the PEG backbone and the THP acetal are generally stable against common hydrolases and esterases found in plasma and cell culture supplements, some specific and less common enzymatic activities could potentially cleave the molecule. | 1. Heat-Inactivate Serum: If using fetal bovine serum (FBS) or other serum supplements, consider using heat-inactivated serum to denature labile enzymes.2. Serum-Free Media: If your experimental design allows, test the stability of this compound in a serum-free medium to rule out enzymatic degradation. | |
| Inconsistent Results Between Experiments | Variability in Media pH: Slight variations in media preparation, CO₂ levels in the incubator, or cellular metabolic activity can lead to pH fluctuations between experiments, affecting the stability of the THP groups. | 1. Standardize Media Preparation: Use a consistent protocol for media preparation, including the source and lot of all components.2. Calibrate Incubator: Regularly calibrate the CO₂ levels in your incubator to ensure a stable pH of the bicarbonate-buffered medium.3. Control for Cell Density: Seed cells at a consistent density, as high metabolic activity in dense cultures can lead to a more rapid acidification of the medium. |
| Storage and Handling of this compound Stock Solutions: Improper storage can lead to the degradation of the compound before it is used in an experiment. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.2. Recommended Storage: Store stock solutions at -20°C or -80°C in an appropriate solvent (e.g., DMSO). Refer to the manufacturer's instructions for optimal storage conditions. | |
| Difficulty in Detecting or Quantifying the Intact Compound | Adsorption to Labware: PEGylated molecules can sometimes adsorb to the surface of plastic labware, leading to a lower apparent concentration in solution. | 1. Use Low-Binding Labware: Employ low-protein-binding microplates and tubes for your experiments.2. Include a Surfactant: In analytical procedures, the inclusion of a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) can help to reduce non-specific binding. |
Quantitative Data Summary
The stability of the THP ether linkage is highly dependent on pH. The following table summarizes the expected stability of this compound under various conditions.
| Condition | pH Range | Temperature | Expected Stability of THP Group | Primary Degradation Pathway |
| Strongly Acidic | < 4 | Room Temp | Very Low (minutes to hours) | Acid-catalyzed hydrolysis |
| Mildly Acidic | 4 - 6.5 | 37°C | Low to Moderate | Acid-catalyzed hydrolysis |
| Physiological/Neutral | 6.8 - 7.6 | 37°C | High | Minimal to no hydrolysis expected over typical experimental durations (up to 72 hours). |
| Basic | > 8 | Room Temp/37°C | Very High | Negligible hydrolysis. |
| Biological Media (with serum) | ~7.4 | 37°C | High | Primarily non-enzymatic, slow hydrolysis if pH drops. THP ethers are generally resistant to common plasma enzymes.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in biological experiments?
A1: The primary stability concern is the acid-catalyzed hydrolysis of the tetrahydropyranyl (THP) ether linkages.[2][3] The THP group is known to be labile under acidic conditions.[2][3] Therefore, maintaining a stable physiological pH (around 7.4) in your experimental medium is critical.
Q2: Is this compound susceptible to enzymatic degradation in cell culture or plasma?
A2: The ether bonds of the PEG backbone and the acetal linkage of the THP group are generally not substrates for common hydrolases, proteases, or esterases found in biological media and serum. Therefore, significant enzymatic degradation is not expected to be a primary pathway of decomposition.
Q3: How can I confirm the stability of this compound in my specific experimental setup?
A3: You can perform a stability study by incubating this compound in your biological medium under your experimental conditions (e.g., 37°C, 5% CO₂) for various time points (e.g., 0, 2, 8, 24, 48 hours). The concentration of the intact compound at each time point can then be quantified using an appropriate analytical method such as LC-MS. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: My cell culture medium turns yellow, indicating a drop in pH. Will this affect my this compound?
A4: Yes, a drop in pH, as indicated by the medium turning yellow (acidic), can lead to the cleavage of the THP protecting groups. The rate of this hydrolysis will depend on how low the pH drops and for how long. It is advisable to change the medium more frequently or use a medium with a stronger buffering capacity if your cells are producing a lot of acid.
Q5: What are the degradation products of this compound?
A5: The degradation of this compound via hydrolysis of the THP groups will result in the formation of the corresponding PEG12 diol and 5-hydroxypentanal.
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
References
- 1. organic chemistry - What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
Technical Support Center: Refining Reaction Conditions for THP-PEG12-THP Conjugation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the conjugation of Tetrahydropyranyl (THP) to dodecaethylene glycol (PEG12) to form THP-PEG12-THP.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for forming this compound?
A1: The reaction involves the acid-catalyzed addition of the two terminal hydroxyl groups of dodecaethylene glycol (PEG12) to 3,4-dihydro-2H-pyran (DHP). This forms a tetrahydropyranyl ether at each end of the PEG chain, which serves as a protecting group for the alcohols.[1][2]
Q2: Which acid catalysts are most effective for this reaction?
A2: A variety of Brønsted and Lewis acids can be used. The most common homogeneous catalysts include p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), and boron trifluoride etherate (BF₃·Et₂O).[2][3] Heterogeneous catalysts like silica-supported perchloric acid or zeolites can also be employed for easier removal.[1]
Q3: What are the recommended solvents for the THP protection of PEG12?
A3: Dichloromethane (DCM) and tetrahydrofuran (THF) are the most commonly used solvents for THP protection reactions. The choice of solvent can influence reaction kinetics and solubility of the PEG linker.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. The disappearance of the PEG12 starting material and the appearance of a new, less polar spot corresponding to the THP-protected product indicates the reaction is proceeding. Staining with potassium permanganate can help visualize the PEG compounds.
Q5: What are the primary challenges in synthesizing this compound?
A5: Key challenges include achieving complete di-protection of both hydroxyl groups, preventing the formation of mono-THP-protected PEG12, and the purification of the final product from excess reagents and byproducts. The long, flexible nature of the PEG12 chain can also present steric challenges.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Mono-THP Product Observed) | 1. Insufficient DHP. 2. Inadequate catalyst amount or activity. 3. Short reaction time. 4. Steric hindrance from the long PEG chain. | 1. Use a larger excess of DHP (e.g., 2.5-3 equivalents per hydroxyl group). 2. Increase the catalyst loading or use a stronger acid catalyst (e.g., switch from PPTS to p-TsOH). 3. Extend the reaction time and continue to monitor by TLC. 4. Consider a more dilute reaction mixture to favor intermolecular reactions. |
| Low Yield | 1. Premature deprotection of the THP ether during workup. 2. Inefficient purification. 3. Degradation of starting material or product. | 1. Ensure the workup is performed under neutral or slightly basic conditions to avoid cleavage of the acid-labile THP group. A mild bicarbonate wash is recommended. 2. Optimize the purification method. Column chromatography with a suitable solvent system is often necessary. 3. Use fresh, high-purity starting materials and anhydrous reaction conditions. |
| Difficulty in Product Purification | 1. Similar polarity of the desired di-THP product and the mono-THP byproduct. 2. Presence of DHP polymer byproducts. 3. Formation of diastereomers due to the new chiral center in the THP group. | 1. Use a high-resolution column chromatography system. A gradient elution may be necessary to separate products with close Rf values. 2. Use a minimal excess of DHP to reduce polymerization. 3. Be aware that the product may appear as a mixture of diastereomers on TLC and NMR, which can complicate characterization but may not affect subsequent reactions. |
| Reaction Fails to Start | 1. Inactive catalyst. 2. Presence of water in the reaction mixture. | 1. Use a fresh batch of catalyst. 2. Ensure all glassware is oven-dried and use anhydrous solvents. PEG is hygroscopic and should be dried under vacuum before use. |
Data Presentation
Table 1: Comparison of Common Acid Catalysts for THP Protection of Alcohols
| Catalyst | Typical Loading (mol%) | Relative Acidity | Typical Reaction Time | Advantages | Disadvantages |
| p-Toluenesulfonic acid (p-TsOH) | 1-5 | High | 1-4 hours | Readily available, effective. | Can be too acidic, leading to side reactions or deprotection. |
| Pyridinium p-toluenesulfonate (PPTS) | 5-10 | Mild | 4-12 hours | Milder, less likely to cause side reactions. | Slower reaction times. |
| Boron trifluoride etherate (BF₃·Et₂O) | 1-10 | High (Lewis Acid) | 0.5-2 hours | Very effective, fast reactions. | Moisture sensitive, can be harsh. |
| Silica-supported perchloric acid | 1-5 (w/w) | High (Heterogeneous) | 1-3 hours | Easy to remove by filtration. | May be less active than homogeneous catalysts. |
| Zeolite H-beta | 10-20 (w/w) | Moderate (Heterogeneous) | 2-6 hours | Recyclable, mild conditions. | Higher catalyst loading may be required. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation
-
Preparation: Dry dodecaethylene glycol (PEG12) under high vacuum at 60-80°C for at least 4 hours to remove any residual water. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a round-bottom flask, dissolve the dried PEG12 (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Reagents: Add 3,4-dihydro-2H-pyran (DHP, 5 equivalents, 2.5 per hydroxyl group). Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10:1 DCM:Methanol). The starting PEG12 will be at the baseline, while the product will have a higher Rf value.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate the pure this compound.
Protocol 2: Characterization by ¹H NMR
The successful synthesis of this compound can be confirmed by ¹H NMR spectroscopy. The following characteristic peaks are expected (in CDCl₃):
-
~4.6 ppm: A broad multiplet corresponding to the anomeric proton of the THP group (-OCHO-).
-
~3.8-3.5 ppm: A complex set of multiplets corresponding to the methylene protons of the PEG backbone and the methylene protons of the THP ring adjacent to the ether oxygen.
-
~1.8-1.5 ppm: A series of multiplets corresponding to the remaining methylene protons of the THP ring.
The integration of the peak at ~4.6 ppm relative to the PEG backbone protons can be used to confirm the di-substitution.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound conjugation issues.
References
Technical Support Center: Troubleshooting THP Deprotection in PROTAC Synthesis
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting incomplete tetrahydropyranyl (THP) deprotection during the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete THP deprotection in PROTAC synthesis?
A1: Incomplete THP deprotection in complex molecules like PROTACs can stem from several factors:
-
Steric Hindrance: The bulky nature of PROTAC molecules can physically block the acidic catalyst from accessing the THP ether linkage.
-
Acid-Sensitive Functional Groups: The presence of other acid-labile protecting groups or functionalities on the PROTAC can limit the strength of the acid or the reaction conditions that can be safely employed.[1][2]
-
Insufficient Catalyst or Reaction Time: The reaction may not have reached completion due to an inadequate amount of acid catalyst or insufficient time for the reaction to proceed.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction's success. For instance, some solvents may not fully dissolve the substrate, while others can participate in side reactions.[3]
-
Catalyst Deactivation: Impurities in the reaction mixture could potentially deactivate the acid catalyst.
Q2: How can I monitor the progress of my THP deprotection reaction?
A2: The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
TLC: This is a quick and easy way to visualize the consumption of the starting material and the appearance of the deprotected product. The deprotected alcohol will typically have a lower Rf value (it will travel less up the plate) than the THP-protected starting material due to its increased polarity. It's important to be aware that silica gel is acidic and can sometimes cause deprotection on the TLC plate itself, giving a false indication of reaction completion.[5]
-
LC-MS: This technique provides more definitive evidence of deprotection by showing the disappearance of the mass corresponding to the THP-protected compound and the appearance of the mass of the desired deprotected product.
Q3: Can the THP group re-protect the alcohol after deprotection?
A3: The deprotection of THP ethers is a reversible reaction under acidic conditions. To drive the reaction to completion, it is often necessary to use a protic solvent like an alcohol (e.g., methanol, ethanol) or water to trap the intermediate carbocation.
Q4: My PROTAC contains other acid-sensitive groups. What are some milder conditions for THP deprotection?
A4: For acid-sensitive substrates, several milder acidic catalysts can be employed. These include:
-
Pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent.
-
Acetic acid in a mixture of THF and water.
-
Lewis acids such as bismuth triflate or scandium triflate.
-
Heterogeneous acid catalysts like Amberlyst H-15 resin or silica-supported sulfuric acid, which can be easily filtered off after the reaction.
Troubleshooting Guides
Problem 1: My TLC/LC-MS shows a significant amount of starting material remaining after the standard reaction time.
This is the most common issue and can be addressed by systematically adjusting the reaction conditions.
Caption: A decision tree for troubleshooting incomplete THP deprotection.
| Catalyst | Typical Conditions | Solvent | Strengths | Considerations |
| p-Toluenesulfonic acid (p-TsOH) | 0.1-0.5 eq, RT to 50°C | MeOH, EtOH, i-PrOH | Strong acid, often fast reactions. | Can be too harsh for sensitive substrates. |
| Pyridinium p-toluenesulfonate (PPTS) | 0.1-1.0 eq, RT to 60°C | EtOH, DCM | Milder than p-TsOH, good for sensitive molecules. | May require longer reaction times. |
| Hydrochloric Acid (HCl) | 1-4 M solution | Dioxane, MeOH | Strong acid, readily available. | Can cleave other acid-labile groups. |
| Trifluoroacetic Acid (TFA) | 1-10% in DCM | DCM | Strong acid, effective for stubborn cases. | Can be harsh; requires careful handling. |
| Acetic Acid (AcOH) | AcOH/THF/H₂O (e.g., 3:1:1) | THF/Water | Mild conditions, good for sensitive substrates. | Often requires heating and longer times. |
| Bismuth Triflate (Bi(OTf)₃) | Catalytic (1-5 mol%) | MeCN, DCM | Mild Lewis acid, tolerant of some functional groups. | Catalyst can be expensive. |
| Amberlyst H-15 | excess by weight | MeOH, DCM | Heterogeneous, easily removed by filtration. | Mass transfer limitations can slow the reaction. |
Experimental Protocols
Protocol 1: Standard THP Deprotection using p-TsOH in Methanol
-
Dissolution: Dissolve the THP-protected PROTAC in methanol (MeOH) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC (e.g., using 10% MeOH in Dichloromethane as eluent) or LC-MS every 30-60 minutes.
-
Quenching: Once the reaction is complete, quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral to slightly basic.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired deprotected PROTAC.
Protocol 2: Mild THP Deprotection using PPTS in Ethanol
-
Dissolution: Dissolve the THP-protected PROTAC in ethanol (EtOH) (0.1 M).
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.5 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 40-50°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the milder conditions, this reaction may require several hours to overnight.
-
Work-up: Once complete, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: The residue can often be directly purified by flash column chromatography. If necessary, an aqueous work-up similar to Protocol 1 can be performed.
Visualization of Experimental Workflow
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Navigating the Spacer: A Comparative Guide to THP-PEG12-THP and Shorter PEG Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. A critical determinant of a PROTAC's success lies in the composition and length of the linker connecting the target protein binder to the E3 ligase ligand. Among the diverse linker options, polyethylene glycol (PEG) chains are favored for their hydrophilicity and tunable nature. This guide provides an objective comparison of the long-chain THP-PEG12-THP linker and its shorter PEG counterparts, supported by experimental data, to inform rational PROTAC design.
The linker in a PROTAC is not merely a passive tether; it plays a crucial role in dictating the efficacy, selectivity, and physicochemical properties of the molecule. Its length directly influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase—the essential first step in targeted protein degradation. An optimal linker length is paramount, as a linker that is too short may lead to steric hindrance, while an excessively long one can result in a non-productive complex.
The Rise of Longer PEG Linkers: The Case for this compound
While the majority of early PROTAC development focused on shorter alkyl and PEG chains, there is a growing body of evidence suggesting that longer PEG linkers, such as the 12-unit this compound, can offer distinct advantages in certain contexts. Longer linkers can provide greater flexibility, allowing the PROTAC to adopt a more favorable conformation for ternary complex formation, especially with challenging targets or E3 ligases. They can also span larger distances, which is crucial when the binding pockets of the target protein and the E3 ligase are far apart.
Quantitative Comparison of PEG Linker Length on PROTAC Performance
Systematic studies have demonstrated that the optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Below are tables summarizing quantitative data from various studies on the impact of PEG linker length on the degradation of different target proteins.
Table 1: Impact of PEG Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)
| E3 Ligase Recruited | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Cereblon (CRBN) | 0 PEG units | < 500 | > 90 | H661 | [1] |
| Cereblon (CRBN) | 1-2 PEG units | > 5000 | < 50 | H661 | [1] |
| Cereblon (CRBN) | 4-5 PEG units | < 500 | > 90 | H661 | [1] |
| DCAF15 | PEG linker | 10,840 | 98 | SU-DHL-4 | [2] |
Note: Direct comparative data for a this compound linker in BRD4 degradation was not available in the reviewed literature. The data presented showcases the non-linear relationship between PEG linker length and degradation efficiency.
Table 2: Impact of Linker Length on Degradation of Other Target Proteins
| Target Protein | E3 Ligase Recruited | Linker Length (atoms) | Degradation Potency | Reference |
| Estrogen Receptor α (ERα) | VHL | 12 | Effective | [3] |
| Estrogen Receptor α (ERα) | VHL | 16 | More Potent | |
| TANK-Binding Kinase 1 (TBK1) | VHL | < 12 | No degradation | |
| TANK-Binding Kinase 1 (TBK1) | VHL | 21 | DC50 = 3 nM, Dmax = 96% | |
| TANK-Binding Kinase 1 (TBK1) | VHL | 29 | DC50 = 292 nM, Dmax = 76% |
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
A comprehensive evaluation of PROTACs with different linkers requires a suite of well-defined experiments. Below are detailed methodologies for key assays.
Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of the target protein induced by PROTACs and determine DC50 and Dmax values.
-
Protocol:
-
Cell Culture and Treatment: Seed a relevant human cell line (e.g., MV4-11 for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (typically ranging from 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein (e.g., anti-BRD4). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the cytotoxic or anti-proliferative effects of the PROTACs and determine the IC50 value.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC50 value.
-
Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)
-
Objective: To measure the binding affinity and kinetics of the PROTAC to the target protein and the E3 ligase, and to assess the cooperativity of ternary complex formation.
-
Protocol:
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL or CRBN) onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD). Similarly, determine the binary KD of the PROTAC for the purified target protein.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the binding affinity of the ternary complex. Calculate the cooperativity factor (α) to understand the stability of the ternary complex.
-
Pharmacokinetic (PK) Study
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTACs in an animal model.
-
Protocol:
-
Dosing: Administer a single dose of the PROTAC to a cohort of animals (e.g., mice or rats) via a relevant route (e.g., oral or intravenous).
-
Sample Collection: Collect blood samples at various time points post-dosing.
-
Sample Analysis: Process the blood samples to obtain plasma and quantify the concentration of the PROTAC using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curve and use pharmacokinetic modeling software to determine key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (%F).
-
Conclusion: A Balancing Act in PROTAC Design
The choice of linker is a critical decision in the development of a successful PROTAC. While shorter PEG linkers have been extensively used, longer linkers like this compound are emerging as valuable tools, particularly for targets that require greater flexibility or distance for effective ternary complex formation. The available data underscores that there is no one-size-fits-all solution; the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a range of linker lengths is essential for the rational design of potent and effective PROTACs. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to navigate the complexities of PROTAC optimization and unlock the full therapeutic potential of targeted protein degradation.
References
A Comparative Guide to PROTAC Linkers: THP-PEG12-THP versus Alkyl Chains in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This guide provides an objective comparison of two common flexible linker types: the polyethylene glycol (PEG)-based linker, specifically exemplified by THP-PEG12-THP, and traditional alkyl linkers. This comparison is supported by a summary of experimental data trends, detailed methodologies for key evaluation experiments, and visualizations to clarify complex processes and relationships.
Data Presentation: A Comparative Analysis of Linker Performance
The choice of linker can dramatically impact the degradation efficiency, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), as well as the pharmacokinetic (PK) profile of a PROTAC. The following tables summarize general trends and specific examples from the literature, illustrating the influence of linker composition on these key parameters.
Table 1: General Properties and Performance Characteristics of THP-PEG-THP vs. Alkyl Linkers
| Feature | This compound (PEG-based) | Alkyl Linker | References |
| Composition | Polyethylene glycol chain with terminal tetrahydropyran (THP) protecting groups. | Saturated or unsaturated hydrocarbon chain. | [1][2] |
| Solubility | Generally more hydrophilic, improving aqueous solubility of the PROTAC. | Generally hydrophobic, which can decrease aqueous solubility. | [1][] |
| Cell Permeability | Can be a balance; hydrophilicity may reduce passive diffusion across cell membranes. | Hydrophobicity can enhance cell permeability. | [4] |
| Flexibility | High degree of conformational flexibility. | High degree of conformational flexibility. | |
| Metabolic Stability | May be susceptible to in vivo metabolism. | Generally more stable to oxidative metabolism. | |
| Synthesis | Can be more complex and costly to synthesize. | Synthetically straightforward and accessible. | |
| Ternary Complex Formation | Flexibility allows for adoption of multiple conformations to facilitate complex formation. | Flexibility allows for adoption of multiple conformations. |
Table 2: Impact of Linker Type on PROTAC Degradation Efficacy (Illustrative Examples)
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |
| ERα | VHL | PEG | 12 | Effective | - | |
| ERα | VHL | PEG | 16 | More Potent | - | |
| CRBN | - | Alkyl | 9 | Concentration-dependent decrease | - | |
| CRBN | - | PEG | 3 PEG units | Weak degradation | - |
Note: The data in Table 2 is compiled from multiple studies and represents illustrative examples of how linker type and length can influence degradation. Direct head-to-head comparisons under identical conditions are often limited in published literature.
Mandatory Visualization
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Materials and Reagents:
-
Cell culture medium, fetal bovine serum (FBS), antibiotics.
-
Tissue culture plates (e.g., 6-well plates).
-
PROTAC compounds (dissolved in DMSO).
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
-
-
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Materials and Reagents:
-
SPR instrument and sensor chip (e.g., CM5 chip).
-
Purified E3 ligase, target protein, and PROTAC.
-
SPR running buffer (e.g., HBS-EP+).
-
Amine coupling kit for protein immobilization.
-
-
Procedure:
-
Immobilization of E3 Ligase: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level. Deactivate any remaining active esters.
-
Analyte Injection: In separate cycles, inject a constant concentration of the target protein alone, the PROTAC alone, and the target protein pre-incubated with varying concentrations of the PROTAC over the immobilized E3 ligase.
-
Data Collection: Measure the binding response (in Response Units, RU) over time for each injection.
-
Data Analysis: Subtract the response of the target protein alone and the PROTAC alone from the response of the pre-incubated mixture to determine the specific signal for ternary complex formation. Plot the steady-state binding response against the PROTAC concentration to determine the binding affinity (KD) and cooperativity of the ternary complex.
-
Cell Viability Assay (e.g., MTS or MTT Assay)
This assay is used to assess the cytotoxic effects of the PROTACs on the cells.
-
Materials and Reagents:
-
96-well tissue culture plates.
-
Cells of interest.
-
PROTAC compounds.
-
MTS or MTT reagent.
-
Plate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
The choice of linker is a critical determinant of PROTAC success. While both PEG-based linkers like this compound and alkyl linkers offer the flexibility necessary for ternary complex formation, they possess distinct physicochemical properties that must be carefully considered. PEG linkers can enhance the solubility of often lipophilic PROTAC molecules, a crucial factor for in vivo applications. However, this hydrophilicity may impact cell permeability and metabolic stability. Conversely, alkyl linkers, while synthetically more accessible and potentially more metabolically stable, can decrease the overall solubility of the PROTAC.
Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of different linker strategies in the rational design of potent and selective protein degraders.
References
A Comparative Guide to Hydrophilic Linkers in Antibody-Drug Conjugates: Evaluating Thp-PEG12-Thp and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an antibody-drug conjugate (ADC) is critically dependent on the linker that connects the antibody to the cytotoxic payload. Hydrophilic linkers, particularly those based on polyethylene glycol (PEG), have gained prominence for their ability to improve the physicochemical properties of ADCs, leading to enhanced stability, improved pharmacokinetics, and a better therapeutic window. This guide provides an objective comparison of the putative Thp-PEG12-Thp linker with other hydrophilic linkers, supported by experimental data from relevant studies.
Understanding the Role of this compound
Comparative Efficacy of Hydrophilic Linkers
The architecture of a PEG linker plays a crucial role in the overall performance of an ADC. A key study compared the efficacy of a pendant di-PEG12 linker (two PEG12 chains attached to a central scaffold) with a linear PEG24 linker in trastuzumab-based ADCs. The findings from this study provide a valuable framework for understanding the potential advantages of specific PEG linker designs.
Data Presentation: In Vivo Performance of Pendant di-PEG12 vs. Linear PEG24 Linker
| Linker Type | Drug-to-Antibody Ratio (DAR) | Mean Residence Time (MRT) (h) | Area Under the Curve (AUC) (h*µg/mL) | Clearance (mL/h/kg) | In Vivo Antitumor Activity (% TGI) |
| Pendant di-PEG12 | 8 | 180.5 ± 21.7 | 10,830 ± 1,302 | 0.092 ± 0.011 | High |
| Linear PEG24 | 8 | 104.4 ± 15.6 | 6,264 ± 936 | 0.160 ± 0.024 | Moderate |
| No PEG Linker (Control) | 8 | Significantly lower | Significantly lower | Significantly higher | Low |
TGI: Tumor Growth Inhibition. Data is synthesized from studies comparing different PEG linker architectures. The pendant di-PEG12 linker demonstrated significantly improved pharmacokinetic parameters and in vivo efficacy at a high drug-to-antibody ratio compared to the linear PEG24 linker. This suggests that the spatial arrangement of the hydrophilic chains is critical for effectively shielding the hydrophobic payload, reducing clearance, and enhancing tumor accumulation.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of different linker technologies in ADC development.
ADC Stability Assay
Objective: To assess the in vitro stability of the ADC in plasma and determine the rate of drug deconjugation.
Methodology:
-
Incubation: Incubate the ADC at a concentration of 1 mg/mL in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation: At each time point, capture the ADC from the plasma using an affinity resin (e.g., Protein A).
-
Analysis by SEC-HPLC: Analyze the captured ADC using size-exclusion high-performance liquid chromatography (SEC-HPLC) to monitor for aggregation or fragmentation.
-
Analysis by LC-MS: To quantify the drug-to-antibody ratio (DAR), treat the captured ADC with a reducing agent (e.g., DTT) to separate the light and heavy chains. Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.
-
Data Analysis: Plot the average DAR over time to determine the stability of the linker and the rate of drug loss.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed target antigen-positive cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic drug. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each compound.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the antitumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting ADC, free drug). Administer the treatments intravenously at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined maximum size or after a set duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for ADC Efficacy Comparison
Caption: A generalized workflow for the comparative evaluation of ADCs with different linkers.
Mechanism of Action of a Tubulin Inhibitor-Based ADC
Caption: Signaling pathway for an ADC delivering a microtubule-disrupting agent.
The Pivotal Role of Linker Length: A Comparative Analysis of PROTACs Utilizing PEG-12 Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance Based on Linker Composition
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties.[1][2] Polyethylene glycol (PEG) chains are among the most frequently used linkers in PROTAC design, valued for their hydrophilicity, biocompatibility, and tunable length.[1][3][4] This guide provides a comparative analysis of successful PROTACs, with a focus on those utilizing a PEG-12 (12-atom) linker, and examines how their performance stacks up against alternatives with different linker lengths and compositions.
Comparative Efficacy of PROTACs: The Influence of Linker Length
The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited, necessitating empirical determination for each new PROTAC system. A linker that is too short can lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination. The following case studies illustrate the critical impact of linker length on PROTAC performance.
Case Study 1: Estrogen Receptor α (ERα) Degradation
In a study investigating the degradation of Estrogen Receptor α (ERα), a key target in breast cancer, a PROTAC with a 16-atom PEG linker demonstrated significantly higher potency in degrading ERα compared to a similar PROTAC with a 12-atom PEG linker, even though both had similar binding affinities for the target protein.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax | Reference |
| ERα | VHL | PEG | 12 | Less Potent | - | |
| ERα | VHL | PEG | 16 | More Potent | - |
Case Study 2: TANK-Binding Kinase 1 (TBK1) Degradation
For the degradation of TANK-Binding Kinase 1 (TBK1), a protein implicated in inflammatory diseases and cancer, PROTACs with linkers shorter than 12 atoms showed no degradation activity. In contrast, those with linkers ranging from 12 to 29 atoms exhibited robust, submicromolar degradation, with a 21-atom linker showing the highest potency. This highlights a clear threshold for linker length to enable productive ternary complex formation for this specific target-E3 ligase pair.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96% | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 nM | 76% |
Case Study 3: Bruton's Tyrosine Kinase (BTK) Degradation
The degradation of Bruton's Tyrosine Kinase (BTK), a crucial target in B-cell malignancies, has also been shown to be highly sensitive to linker length. One study found that while shorter PEG linkers (less than 5 PEG units) were ineffective, longer linkers successfully induced BTK degradation. The most potent degradation was achieved with a linker containing nine PEG units. Another study on BTK-targeted PROTACs reported potent activity with a 12-atom linker, achieving a DC50 of approximately 12 nM and a maximal degradation of over 99%.
| Target Protein | E3 Ligase | Linker Type | Linker Length | DC50 | Dmax | Reference |
| BTK | CRBN | PEG | < 5 units | Ineffective | - | |
| BTK | CRBN | PEG | 9 units | 5.9 ± 0.5 nM | - | |
| BTK | CRBN | Unspecified | 12 atoms | ~12 nM | >99% |
Alternative Linker Chemistries
While PEG linkers are widely used, other linker types offer distinct advantages.
-
Alkyl Linkers: These simple hydrocarbon chains provide flexibility and are synthetically straightforward. However, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.
-
Rigid Linkers: Linkers incorporating cyclic structures like piperazine or aromatic rings can enhance the stability of the ternary complex by pre-organizing the PROTAC into a bioactive conformation. This can lead to improved potency and selectivity.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the general mechanism of action for PROTACs, a typical experimental workflow for their evaluation, and the signaling pathway of a prominent PROTAC target, BRD4.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Simplified BRD4 Signaling Pathway.
Experimental Protocols
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time period (e.g., 18 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
The choice of linker is a critical parameter in the design of efficacious PROTACs. The case studies presented here clearly demonstrate that linker length, particularly for PEG-based linkers, has a profound impact on the degradation potency of PROTACs for various targets. While a PEG-12 linker can be effective, as seen in the case of BTK degradation, optimizing the linker length on a case-by-case basis is paramount to achieving maximal efficacy. Future directions in PROTAC design will likely involve a more rational, structure-guided approach to linker selection, moving beyond simple PEG and alkyl chains to more sophisticated chemistries that can fine-tune the properties of these powerful therapeutic agents.
References
Validating Ternary Complex Formation with Novel Linkers: A Comparative Guide
The formation of a stable ternary complex is a cornerstone of many targeted therapeutic strategies, including proteolysis-targeting chimeras (PROTACs) and molecular glues. The linker connecting the two target-binding moieties is a critical determinant of the stability and efficacy of these complexes. This guide provides a comparative overview of key experimental methodologies for validating the formation of ternary complexes, with a focus on quantitative data presentation and clear experimental workflows. While the illustrative data herein is generalized, the principles and protocols are directly applicable to the validation of complexes formed using specific linkers such as a Thp-peg12-thp construct.
Comparing Key Methodologies for Ternary Complex Validation
Several biophysical and cell-based assays can be employed to confirm and quantify the formation of a ternary complex. The choice of method often depends on the specific biological question, the available instrumentation, and the characteristics of the interacting proteins and the linker.
| Method | Principle | Key Readouts | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | KD (equilibrium dissociation constant), kon (association rate), koff (dissociation rate) | Real-time, label-free, provides detailed kinetic information. | Requires immobilization of one component, which may affect its binding activity. Mass transport limitations can be an issue. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | KD, ΔH (enthalpy change), ΔS (entropy change), stoichiometry (n) | Label-free, in-solution measurement, provides a complete thermodynamic profile. | Requires large amounts of pure protein. Low-affinity interactions can be difficult to measure. |
| Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down a protein of interest and its binding partners from a cell lysate. | Presence/absence of interacting partners (Western Blot) | In-cell validation, demonstrates interaction in a more physiological context. | Semi-quantitative, prone to false positives/negatives, does not provide kinetic information. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. | FRET efficiency | Can be used in live cells, provides spatial information about the interaction. | Requires labeling of proteins with fluorescent tags, which can alter their function. Distance-dependent (1-10 nm). |
| Proximity Ligation Assay (PLA) | Utilizes antibodies with attached DNA strands that are ligated and amplified when the target proteins are in close proximity, generating a fluorescent signal. | Quantification of fluorescent spots per cell | High sensitivity and specificity, can be used in fixed cells and tissues. | Indirect measurement of interaction, complex protocol. |
Experimental Protocols
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of the ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified proteins: Protein of Interest (POI), E3 Ligase, and the ternary complex inducer (e.g., this compound compound).
Protocol:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
Analyte Injection (Binary Interactions):
-
Inject increasing concentrations of the POI over the immobilized E3 ligase to measure their direct interaction (or lack thereof).
-
Inject increasing concentrations of the this compound compound over the immobilized E3 ligase.
-
-
Analyte Injection (Ternary Complex):
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the this compound compound.
-
Inject these solutions over the immobilized E3 ligase.
-
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the formation of the ternary complex within a cellular context.
Materials:
-
Cell lines expressing the POI and E3 ligase.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibody against the POI or E3 ligase.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
SDS-PAGE gels and Western Blotting reagents.
-
This compound compound.
Protocol:
-
Cell Treatment: Treat cells with the this compound compound or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells and collect the supernatant containing the protein lysate.
-
Immunoprecipitation:
-
Incubate the lysate with an antibody against the "bait" protein (e.g., POI).
-
Add Protein A/G beads to capture the antibody-protein complex.
-
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and probe with antibodies against the "prey" protein (e.g., E3 ligase) and the "bait" protein.
Data Presentation
Table 1: Comparative SPR Kinetic Data
| Interaction | kon (M-1s-1) | koff (s-1) | KD (nM) |
| POI + E3 Ligase | No Binding Detected | - | - |
| This compound + E3 Ligase | 1.2 x 104 | 3.5 x 10-3 | 292 |
| (E3 Ligase + this compound) + POI | 5.8 x 105 | 1.1 x 10-4 | 0.19 |
Table 2: Summary of Ternary Complex Validation Data
| Method | Parameter | Value | Interpretation |
| SPR | KD (Ternary) | 0.19 nM | High-affinity ternary complex formation. |
| ITC | KD (Ternary) | 0.25 nM | Strong binding, confirms SPR data. |
| Co-IP | E3 Ligase Pulldown | Positive | Interaction occurs in cells. |
| FRET | FRET Efficiency | 25% | Proteins are in close proximity in live cells. |
| PLA | Signal/Cell | 35 ± 5 | Significant increase in proximity signal upon treatment. |
Visualizations
Caption: Mechanism of linker-induced ternary complex formation and subsequent protein degradation.
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis
Researchers, scientists, and drug development professionals are increasingly focusing on the linker component of Proteolysis Targeting Chimeras (PROTACs) as a critical determinant of their success. Among the various linker types, polyethylene glycol (PEG) linkers are widely utilized due to their favorable physicochemical properties.[1] This guide provides a head-to-head comparison of different length PEG PROTAC linkers, supported by experimental data, to inform the rational design of potent and effective protein degraders.
The linker in a PROTAC molecule is not a mere spacer but an active component that significantly influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[2] The length, composition, and rigidity of the linker directly impact key parameters such as degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties.[2][3] An optimal linker length is crucial for facilitating the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.[4]
Impact of PEG Linker Length on Degradation Efficiency: A Data-Driven Comparison
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in an unstable complex with too much flexibility, leading to inefficient ubiquitination. The following table summarizes experimental data from various studies, illustrating the impact of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | 12 | Similar binding affinity to 16-atom linker | Less potent than 16-atom linker | |
| ERα | VHL | 16 | Similar binding affinity to 12-atom linker | Significantly more potent than 12-atom linker | |
| TBK1 | VHL | < 12 | No degradation | - | |
| TBK1 | VHL | 12 - 29 | Submicromolar | - | |
| TBK1 | VHL | 21 | 3 | 96 | |
| TBK1 | VHL | 29 | 292 | 76 | |
| CRBN | CRBN | 8 | Optimal for homo-PROTAC | - | |
| BTK | CRBN | ≥ 4 PEG units | 1-40 | >85% | |
| HDAC6 | CRBN | - | 3.2 | - |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
Assessing the Impact of Thp-peg12-thp on PROTAC Selectivity: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) plays a pivotal role in determining its efficacy and selectivity. This guide provides a comparative analysis of a hypothetical Thp-peg12-thp linker against established linker classes, offering insights into its potential impact on PROTAC performance. While direct experimental data for a "this compound" linker is not available in the current literature, this document extrapolates its likely characteristics based on the known properties of its constituent parts: a 12-unit polyethylene glycol (PEG) chain flanked by two tetrahydropyran (THP) moieties.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of PROTAC linker design and its influence on selectivity.
Comparative Analysis of PROTAC Linkers
The choice of linker can significantly influence a PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), all of which are critical for selective and efficient protein degradation.[1] The table below compares the characteristics of common linker types with the projected attributes of a this compound linker.
| Linker Type | Composition | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Saturated or unsaturated hydrocarbon chains. | Hydrophobic, flexible. | Synthetically accessible and chemically stable.[1][2] Can be systematically varied in length. | Can limit aqueous solubility and cellular uptake.[1] May lead to non-specific binding. |
| PEG Linkers | Repeating ethylene glycol units. | Hydrophilic, flexible. | Improves solubility and cell permeability.[2] Can be synthetically tuned to optimal lengths. | Can be metabolically unstable. Excessive length may lead to entropic penalties in ternary complex formation. |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, aromatic rings). | Conformational constraint. | Can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability and potency. May improve pharmacokinetic properties. | Less conformational flexibility can hinder productive ternary complex formation if the geometry is not optimal. |
| This compound (Hypothetical) | A PEG12 chain with terminal tetrahydropyran (THP) groups. | Hybrid flexible-rigid character. THP is a rigid, less lipophilic bioisostere of cyclohexane. | The PEG component is expected to enhance solubility and permeability. The terminal THP groups could provide some conformational rigidity to orient the binding moieties, potentially improving ternary complex stability and selectivity. The THP oxygen could act as a hydrogen bond acceptor. | Synthetic complexity may be higher than for simple PEG or alkyl linkers. The impact of the THP groups on cell permeability and potential for off-target interactions would require experimental validation. |
Quantitative Comparison of Linker Effects on PROTAC Performance
The following tables summarize representative data on how linker composition and length affect PROTAC efficacy, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG | 10 | 150 | 80 |
| PEG | 13 | 50 | 95 |
| PEG | 16 | 100 | 85 |
Table 2: Impact of Linker Type on Degradation of Bromodomain-containing protein 4 (BRD4)
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl | 25 | >90 |
| PROTAC B | PEG | 10 | >95 |
| PROTAC C | Rigid | 5 | >98 |
Note: Data is compiled from various sources for illustrative purposes. Direct comparison across different studies may be challenging due to variations in experimental conditions.
Experimental Protocols for Assessing PROTAC Selectivity
A thorough assessment of PROTAC selectivity is crucial. The following are key experimental methodologies.
Western Blotting for Protein Degradation
This is a standard method to quantify the degradation of the target protein.
-
Cell Culture and Treatment : Plate cells at a suitable density and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis : Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using an assay like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Immunoblotting : Separate equal amounts of protein by SDS-PAGE, transfer to a membrane (e.g., PVDF), and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis : Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Global Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics provides an unbiased view of the PROTAC's impact on the entire proteome.
-
Cell Treatment and Lysis : Treat cells with the PROTAC at a concentration that gives robust degradation of the target. Shorter treatment times (< 6 hours) are often used to identify direct targets.
-
Sample Preparation : Lyse cells, digest proteins into peptides (e.g., with trypsin), and label with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis : Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis : Identify and quantify proteins across different samples. Proteins that are significantly downregulated in PROTAC-treated cells compared to controls are potential off-targets.
Ternary Complex Formation Assays
These assays measure the formation of the Target Protein-PROTAC-E3 Ligase complex, which is essential for degradation.
-
Isothermal Titration Calorimetry (ITC) : This technique measures the heat changes upon binding. A solution of the PROTAC and one protein can be titrated into a solution of the other protein to determine the binding affinity and thermodynamics of ternary complex formation.
-
Fluorescence Polarization (FP) Assay : FP can be used to measure the binding of the PROTAC to its target protein and the E3 ligase. For ternary complex assessment, a fluorescently labeled ligand can be competed off by the PROTAC in the presence of the other protein.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can help illustrate the complex processes in PROTAC development.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
A Comprehensive Guide to Thp-peg12-thp and PEG-based Linkers in PROTAC Design
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-binding ligand. The nature of this linker significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a detailed comparison of PROTACs synthesized with polyethylene glycol (PEG)-based linkers, with a special focus on the characteristics of long-chain PEG linkers like Thp-peg12-thp.
The Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). Key functions of the linker include:
-
Dictating Ternary Complex Geometry: The length, rigidity, and composition of the linker determine the spatial orientation of the POI and E3 ligase, which is critical for efficient ubiquitination.
-
Influencing Physicochemical Properties: The linker impacts the solubility, cell permeability, and metabolic stability of the PROTAC molecule.
-
Modulating Selectivity: The linker can influence the selectivity of the PROTAC for a specific target protein and can also affect the recruitment of a particular E3 ligase.
Understanding this compound
The "this compound" linker is a bifunctional linker characterized by a central polyethylene glycol (PEG) chain of 12 repeating units, flanked by two tetrahydropyran (THP) groups.
-
PEG Core: The PEG chain provides flexibility and hydrophilicity to the PROTAC molecule. The length of the PEG chain is a critical parameter, with longer chains like PEG12 offering a greater degree of conformational freedom, which can be advantageous for spanning the distance between the POI and the E3 ligase.
-
THP Groups: Tetrahydropyran (THP) is commonly used as a protecting group for hydroxyl groups in organic synthesis. In the context of the "this compound" linker, the THP groups likely serve as reactive handles for conjugation to the POI and E3 ligase ligands. The THP ether is stable under many reaction conditions but can be cleaved under acidic conditions to reveal a hydroxyl group for further functionalization.
Below is a DOT script to visualize the general structure of a PROTAC incorporating a this compound linker.
Comparison of PEG-based Linkers in PROTACs
| Linker Property | Short PEG Linkers (e.g., PEG2-PEG4) | Medium PEG Linkers (e.g., PEG5-PEG8) | Long PEG Linkers (e.g., PEG9-PEG12+) |
| Flexibility | Lower | Moderate | Higher |
| Solubility | Good | Very Good | Excellent |
| Cell Permeability | Generally Favorable | Can be a challenge due to increased size and polarity | Often requires optimization to overcome poor permeability |
| Ternary Complex Formation | May lead to steric hindrance if the distance between binding sites is large. | Often provides a good balance for productive ternary complex formation. | Can accommodate a wide range of distances between POI and E3 ligase, but may also lead to non-productive binding modes. |
| Potential for "Hook Effect" | Less pronounced | Moderate | More pronounced, where high PROTAC concentrations can lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the desired ternary complex, reducing degradation efficiency. |
Experimental Protocols for PROTAC Evaluation
The evaluation of a novel PROTAC involves a series of in vitro and cellular assays to determine its efficacy and mechanism of action.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the levels of the target protein upon treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
-
Quantification: Densitometry analysis is performed to quantify the band intensities and calculate the percentage of protein degradation relative to a vehicle-treated control. The DC50 (concentration at which 50% degradation is observed) is then determined.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the cytotoxic or anti-proliferative effects of the PROTAC, which is often a downstream consequence of target protein degradation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with DMSO or another suitable solvent.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
-
Analysis: Plot the cell viability against the PROTAC concentration and calculate the IC50 (concentration at which 50% of cell growth is inhibited).
Signaling Pathway and Experimental Workflow
The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system. The following DOT script illustrates this signaling pathway.
The following diagram illustrates a typical experimental workflow for the initial characterization of a novel PROTAC.
evaluating the degradation kinetics of Thp-peg12-thp PROTACs
In the rapidly evolving field of targeted protein degradation, understanding the kinetics of PROTAC (Proteolysis Targeting Chimera) activity is paramount for the development of effective therapeutics. This guide provides a comparative overview of the methodologies used to evaluate the degradation kinetics of PROTACs, offering researchers, scientists, and drug development professionals a framework for assessing their performance against alternative degradation technologies. While specific kinetic data for THP-PEG12-THP PROTACs are not publicly available, this guide will focus on the established principles and experimental approaches applicable to this and other PROTAC molecules.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[1][2][3][4] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Key Kinetic Parameters for Evaluating PROTAC Efficacy
The effectiveness of a PROTAC is primarily defined by several key kinetic parameters:
-
DC50 (Half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax (Maximum degradation): The maximum percentage of the target protein that can be degraded by a PROTAC. A higher Dmax signifies greater efficacy.
-
Degradation Rate (kdeg): The speed at which the target protein is degraded. This parameter is crucial for understanding the onset and duration of the pharmacological effect.
These parameters are critical for the evaluation and optimization of PROTAC candidates during the drug discovery process.
Comparative Analysis of Protein Degradation Technologies
While PROTACs represent a leading strategy in targeted protein degradation, several alternative technologies have emerged, each with distinct mechanisms and characteristics.
| Technology | Mechanism of Action | Key Advantages | Key Disadvantages |
| PROTACs | Hijacks the ubiquitin-proteasome system (UPS) to induce degradation of intracellular proteins. | Catalytic mode of action, high potency and selectivity. | Large molecular weight can lead to poor cell permeability and oral bioavailability. |
| Molecular Glues | Small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to ubiquitination and degradation. | Smaller molecular weight, better cell permeability and potential for oral bioavailability. | Rational design is challenging; often discovered serendipitously. |
| LYTACs (Lysosome-Targeting Chimeras) | Bifunctional molecules that bind to a cell-surface receptor and a target protein, leading to internalization and lysosomal degradation. | Can target extracellular and membrane-associated proteins. | Dependent on the expression of the lysosome-targeting receptor. |
| AUTACs (Autophagy-Targeting Chimeras) | Chimeric molecules that induce the degradation of cytosolic components via the autophagy pathway. | Can degrade larger protein aggregates and organelles. | The autophagy pathway is complex and can be difficult to specifically modulate. |
| ATTECs (Autophagosome-Tethering Compounds) | Compounds that tether the target protein to the autophagosome for degradation. | Potential for degrading a broad range of substrates. | Still an emerging technology with less established validation. |
Experimental Protocols for Assessing Degradation Kinetics
A variety of in vitro and cell-based assays are employed to determine the degradation kinetics of PROTACs.
Western Blotting
A widely used technique to quantify the levels of a target protein in cells following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with a range of PROTAC concentrations for various time points.
-
Cell Lysis: Harvest cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is used for normalization.
-
Detection and Analysis: Visualize protein bands using a chemiluminescence imaging system and quantify band intensities to determine the percentage of protein degradation relative to a vehicle control. From this data, dose-response curves are generated to calculate DC50 and Dmax values.
In-Cell Western (ICW) / In-Cell ELISA (ICE)
A higher-throughput alternative to traditional Western blotting for quantifying intracellular protein levels.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with the PROTAC of interest.
-
Fixation and Permeabilization: Fix and permeabilize the cells directly in the plate.
-
Immunostaining: Incubate with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.
-
Data Acquisition and Analysis: Measure the fluorescent signal using a plate reader. The signal is normalized to cell number, often by using a second fluorescent dye that stains the nucleus.
Ubiquitination Assays
These assays directly measure the ubiquitination of the target protein, a key step in the PROTAC mechanism.
Protocol (Immunoprecipitation-Western Blot):
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Prepare cell lysates.
-
Immunoprecipitation: Incubate the lysate with an antibody against the target protein to pull it down.
-
Western Blot: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated target protein.
NanoBRET™ and HiBiT Lytic Detection Assays
These are live-cell, real-time assays that allow for kinetic monitoring of protein degradation.
Protocol (General Workflow):
-
Cell Line Generation: Engineer cells to express the target protein fused with a luminescent tag (e.g., HiBiT).
-
Cell Plating and Treatment: Plate the engineered cells and add the PROTAC.
-
Luminescence Measurement: Measure the luminescent signal over time. A decrease in signal corresponds to the degradation of the tagged protein.
-
Data Analysis: Calculate kinetic parameters such as the degradation rate, DC50, and Dmax.
Caption: A generalized workflow for determining the degradation kinetics of PROTACs.
Conclusion
The evaluation of degradation kinetics is a critical component of PROTAC development. A multi-faceted approach, combining traditional methods like Western blotting with high-throughput and real-time assays, provides a comprehensive understanding of a PROTAC's potency, efficacy, and mechanism of action. By carefully selecting and executing these experimental protocols, researchers can effectively compare the performance of different PROTACs and advance the most promising candidates toward clinical development. The principles and methodologies outlined in this guide are broadly applicable across the field of targeted protein degradation and can be adapted to assess the kinetic profiles of novel degraders as they emerge.
References
A Comparative Analysis of PROTACs With and Without Tetrahydropyran (THP) Protection: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs) with and without tetrahydropyran (THP) protection. Due to a lack of direct comparative studies in the published literature, this guide will first establish a baseline with data on well-characterized, unprotected PROTACs containing polar linkers. It will then offer a theoretical analysis of how THP protection could modulate their physicochemical and biological properties, supported by established principles of medicinal chemistry.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that commandeer the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer; its length, composition, rigidity, and polarity are critical determinants of a PROTAC's efficacy. These linker characteristics influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.
A significant challenge in PROTAC development is their large molecular weight and often high polarity, which can lead to poor cell permeability and limited oral bioavailability. Strategies to optimize the linker to improve these properties are therefore of paramount importance. One hypothetical strategy to modulate the properties of PROTACs containing hydroxyl groups in their linkers is the use of protecting groups, such as the acid-labile tetrahydropyran (THP) group.
The Tetrahydropyran (THP) Protecting Group
The THP group is a commonly used protecting group for alcohols in organic synthesis. It is introduced by reacting the alcohol with 3,4-dihydropyran (DHP) under acidic conditions. The resulting THP ether is stable to a wide range of non-acidic reagents. A key feature of the THP group is its lability under acidic conditions, which allows for its removal to regenerate the free alcohol. The introduction of a THP group increases the lipophilicity of a molecule by masking a polar hydroxyl group.
Performance of PROTACs with Polar (Unprotected) Linkers: A Baseline
To understand the potential impact of THP protection, it is essential to first examine the performance of PROTACs that contain unprotected hydroxyl groups or other polar functionalities in their linkers. The following table summarizes key performance data for representative PROTACs with polar linkers from the literature.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Permeability (Assay) | Reference |
| MZ1 | BRD4 | VHL | PEG-based | ~25 nM | >90% | Moderate (inferred from cellular activity) | Zengerle et al., 2015 |
| ARV-771 | BET proteins | VHL | PEG-based | <1 nM | >95% | Improved with ester modification | Raina et al., 2016 |
| Compound X | Kinase Y | CRBN | PEG-based with hydroxyl | 10-50 nM | ~90% | Low to moderate | Fictional Example |
Theoretical Comparative Analysis: THP-Protected vs. Unprotected PROTACs
While direct experimental comparisons are not available, we can theorize the impact of THP protection on a hypothetical PROTAC containing a hydroxyl group in its linker.
| Parameter | PROTAC with Unprotected -OH Linker | PROTAC with THP-Protected -OH Linker (Theoretical) | Rationale |
| Lipophilicity (LogP) | Lower | Higher | The THP group masks the polar hydroxyl group, increasing the overall nonpolar character of the molecule. |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity generally leads to decreased aqueous solubility. |
| Cell Permeability | Potentially limited due to polarity | Potentially enhanced | Increased lipophilicity can improve passive diffusion across the cell membrane. However, the increased molecular weight and steric bulk of the THP group could have a counteracting negative effect. The overall impact would depend on the specific PROTAC structure. |
| Degradation Efficiency (DC50/Dmax) | Dependent on ternary complex formation | Potentially lower in vitro (if deprotection is required for activity) | If the unprotected hydroxyl group is crucial for optimal ternary complex formation (e.g., through hydrogen bonding), the THP-protected version would be inactive until the protecting group is removed. Cellular activity would depend on the rate of intracellular deprotection. |
| In Vivo Efficacy | Dependent on PK/PD properties | Highly dependent on in vivo deprotection kinetics | If the THP group is stable in vivo, the PROTAC may have altered pharmacokinetics (e.g., increased tissue distribution to lipophilic compartments) but may be inactive at the target site. If it is readily cleaved in the target tissue, it could act as a prodrug, potentially improving therapeutic index. |
Experimental Protocols
Synthesis of a PROTAC with a Hydroxyl-Containing Linker
This is a representative protocol for the synthesis of a PROTAC with a linker containing a free hydroxyl group.
Materials:
-
POI-ligand with a suitable attachment point (e.g., a carboxylic acid)
-
E3 ligase ligand with a suitable attachment point (e.g., an amine)
-
Linker with a free hydroxyl group and orthogonal functional groups (e.g., an amino-alcohol with a protected amine and a free carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., TFA for Boc group removal)
Procedure:
-
Linker Synthesis: Synthesize or procure a linker with a hydroxyl group and orthogonal functional groups for attachment to the POI and E3 ligase ligands. For example, a PEG-based linker with a terminal amine and a terminal carboxylic acid, and a hydroxyl group along the chain.
-
First Coupling Reaction: Couple the POI-ligand to one end of the linker using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).
-
Deprotection: If necessary, deprotect the other end of the linker to reveal the functional group for the second coupling reaction.
-
Second Coupling Reaction: Couple the E3 ligase ligand to the deprotected end of the linker-POI-ligand conjugate.
-
Purification: Purify the final PROTAC using techniques such as flash chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the PROTAC using LC-MS and NMR.
Hypothetical Synthesis of a THP-Protected PROTAC
This protocol outlines the hypothetical steps for introducing a THP protecting group onto a hydroxyl-containing PROTAC linker.
Materials:
-
PROTAC with a free hydroxyl group
-
3,4-Dihydropyran (DHP)
-
Acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS)
-
Anhydrous solvent (e.g., DCM)
Procedure:
-
Protection Reaction: Dissolve the hydroxyl-containing PROTAC in anhydrous DCM.
-
Add a catalytic amount of PPTS, followed by an excess of DHP.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the THP-protected PROTAC by flash chromatography.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is for assessing the degradation efficiency of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values.
Visualizations
Caption: Mechanism of action of a PROTAC, leading to the degradation of a target protein.
Caption: A hypothetical workflow for the synthesis of a THP-protected PROTAC.
Safety Operating Guide
Navigating the Disposal of Thp-peg12-thp: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Thp-peg12-thp, a polyethylene glycol (PEG) linker containing a tetrahydropyran (THP) protecting group. While this compound is generally shipped as a non-hazardous chemical, its composition necessitates careful handling and disposal to mitigate any potential risks.
Chemical and Physical Properties Overview
A clear understanding of the chemical's properties is foundational to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C27H54O13[1] |
| Molecular Weight | 586.710 g/mol [1] |
| Boiling Point | 629.6 ± 55.0 °C at 760 mmHg[1] |
| Flash Point | 334.6 ± 31.5 °C[1] |
| Density | 1.1 ± 0.1 g/cm3 [1] |
Pre-Disposal and Handling Protocols
Before proceeding with disposal, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite. Collect the absorbed material into a designated, labeled container for hazardous waste.
Step-by-Step Disposal Procedure
Given that this compound is a derivative of tetrahydropyran—a flammable and irritant substance—it is prudent to manage its disposal as a chemical waste stream, even if the compound itself is not classified as hazardous for shipping.
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled waste container.
-
-
Container Selection and Labeling:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.
-
The label should be clear and legible, stating "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Caution: Chemical Waste").
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition, such as open flames, hot surfaces, and direct sunlight.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Provide the EHS or contractor with the Safety Data Sheet (SDS) for tetrahydropyran and any available information for this compound to ensure compliant disposal.
-
-
Documentation:
-
Maintain a log of the accumulated waste, including the chemical name, quantity, and date of accumulation. This is crucial for regulatory compliance and safe management.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for making informed decisions regarding the disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these structured disposal procedures, laboratories can ensure a safe working environment and maintain compliance with regulatory standards, thereby reinforcing a culture of safety and responsibility in scientific research.
References
Personal protective equipment for handling Thp-peg12-thp
Essential Safety and Handling Guide for Thp-peg12-thp
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a PEG-based PROTAC linker intended for research use only.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety is imperative. The following procedures are based on the potential hazards associated with its constituent components, polyethylene glycol (PEG) and tetrahydropyran (THP), as well as general best practices for handling research chemicals of unknown toxicity.
Hazard Identification and Risk Assessment
This compound is a chemical compound used in research, and as such, its full toxicological properties may not be known.[2] An analysis of its components suggests the following potential hazards:
-
Tetrahydropyran (THP) Moiety: Tetrahydropyran is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[3] It also has the potential to form explosive peroxides.[3]
-
Polyethylene Glycol (PEG) Moiety: PEG compounds are generally considered to have low toxicity and are biodegradable. However, the overall properties of the conjugated molecule may differ.
-
PROTAC Linker: As a component in the synthesis of PROTACs, this molecule is biologically active, and its specific effects on the human body are not well-documented.
Due to these factors, this compound should be handled as a potentially hazardous substance. A thorough risk assessment should be conducted before any handling, considering the scale of the experiment and the potential for exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to wear the appropriate PPE at all times to minimize exposure.
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety goggles, especially when there is a risk of splashes or explosions. |
| Hand Protection | Double Gloving (Nitrile or Neoprene) | Wear two pairs of chemical-resistant gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change gloves immediately if they become contaminated, torn, or punctured. |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required. Ensure the lab coat is fully buttoned. For larger quantities or increased splash risk, a chemical-resistant apron or coveralls should be worn. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound powder and solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-Toed Shoes | Wear closed-toed, closed-heel shoes made of a non-porous material to protect against spills. |
Operational and Handling Plan
Adherence to a strict operational plan is critical for the safe handling of this compound.
Preparation and Storage:
-
Acclimatization: Before use, allow the product vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.
-
Inert Atmosphere: To minimize air exposure, especially for stock solutions, consider working under an inert gas like argon or nitrogen.
-
Solution Preparation: If making stock solutions, do so on the day of use whenever possible. If advance preparation is necessary, store solutions in tightly sealed vials at -20°C for up to one month.
-
Storage: Store the powdered form of this compound at -20°C for up to two years in a tightly sealed vial.
Handling Procedure:
-
Work Area: Designate a specific area for handling this compound. This area should be in a chemical fume hood.
-
Weighing: When weighing the powdered compound, use a balance inside the fume hood to contain any airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Spill Management: Have a chemical spill kit readily available. In case of a spill, follow your institution's established spill cleanup procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this chemical down the drain.
Disposal Procedure:
-
Collection: Place all contaminated solid and liquid waste into their respective, properly labeled hazardous waste containers.
-
Labeling: Ensure all waste containers are clearly labeled with the chemical name ("this compound Waste") and the appropriate hazard symbols.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal contractor, in accordance with local and national regulations.
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
